Lsd1-IN-24
Description
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Properties
Molecular Formula |
C18H20N2OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(2-phenothiazin-10-ylethyl)morpholine |
InChI |
InChI=1S/C18H20N2OS/c1-3-7-17-15(5-1)20(10-9-19-11-13-21-14-12-19)16-6-2-4-8-18(16)22-17/h1-8H,9-14H2 |
InChI Key |
VJQXIWLVJMDRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
Lsd1-IN-24: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lsd1-IN-24 is a novel, selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows. This compound demonstrates potent and selective inhibition of LSD1's demethylase activity, leading to the modulation of histone methylation, downregulation of the immune checkpoint protein PD-L1, and enhanced T-cell mediated killing of cancer cells. In vivo studies have further validated its anti-tumor efficacy, positioning this compound as a promising candidate for further oncological drug development.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a histone mark associated with active gene transcription. By removing these activating marks, LSD1 primarily functions as a transcriptional co-repressor. LSD1 is overexpressed in a multitude of cancers, where it contributes to oncogenesis by repressing tumor suppressor genes and promoting cell proliferation, survival, and differentiation block. The critical role of LSD1 in cancer has made it an attractive therapeutic target.
This compound, also referred to as compound 3s in the primary literature, is a phenothiazine-based small molecule designed as a potent and selective inhibitor of LSD1. This whitepaper will delve into the core mechanism of action of this compound, providing a detailed guide for researchers and drug development professionals.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, selectivity, and cellular and in vivo efficacy.
| Parameter | Value | Assay | Reference |
| IC₅₀ vs. LSD1 | 0.247 µM | Biochemical Inhibition Assay | [1] |
| IC₅₀ vs. MAO-A | > 50 µM | Biochemical Inhibition Assay | [1] |
| IC₅₀ vs. MAO-B | > 50 µM | Biochemical Inhibition Assay | [1] |
Table 1: Biochemical Potency and Selectivity of this compound.
| Cell Line | Treatment | Effect | Assay | Reference |
| BGC-823 (Gastric Cancer) | This compound (0-20 µM, 5 days) | Dose-dependent reduction of PD-L1 levels | Western Blot | [2] |
| MFC (Murine Gastric Cancer) | This compound (0-20 µM, 5 days) | Dose-dependent reduction of PD-L1 levels | Western Blot | [2] |
| BGC-823 | This compound (0-20 µM, 5 days) | Enhanced T-cell killing response | T-cell co-culture killing assay | [2] |
| BGC-823, MFC | This compound (0-20 µM, 5 days) | No significant effect on cell proliferation | Cell Viability Assay | [2] |
Table 2: In Vitro Cellular Activity of this compound.
| Animal Model | Treatment | Effect | Reference |
| MFC subcutaneous xenograft in immunocompetent mice | This compound (50 mg/kg, oral gavage, daily for 2 weeks) | Significant inhibition of tumor growth and weight | [2] |
| Significant decrease in intratumoral Ki67 | [2] | ||
| Significantly decreased intratumoral PD-L1 expression | [2] | ||
| Increased numbers of CD3⁺, CD4⁺, and CD8⁺ T-cells | [2] | ||
| Upregulation of IL-2 and IFNγ mRNA and protein levels | [2] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism centered on the inhibition of LSD1's enzymatic activity.
Direct Inhibition of LSD1 Demethylase Activity
This compound directly binds to the active site of the LSD1 enzyme, preventing it from demethylating its primary substrate, H3K4me1/2. This inhibition leads to an accumulation of these activating histone marks at the promoter and enhancer regions of target genes. The IC₅₀ value of 0.247 µM demonstrates its potent inhibitory activity against LSD1.[1] Importantly, this compound exhibits high selectivity for LSD1 over other flavin-dependent monoamine oxidases, such as MAO-A and MAO-B (IC₅₀ > 50 µM), minimizing the potential for off-target effects.[1]
Modulation of Gene Expression and Immune Response
The inhibition of LSD1 by this compound leads to significant changes in the expression of genes critical for tumor progression and immune evasion. A key target is the gene encoding Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein. By increasing H3K4 methylation at the PD-L1 promoter, this compound treatment leads to a dose-dependent downregulation of PD-L1 expression in gastric cancer cells.[2]
The reduction in PD-L1 on the surface of cancer cells counteracts the suppression of T-cell activity, a common mechanism of immune evasion by tumors. This, in turn, enhances the ability of cytotoxic T-lymphocytes (CTLs) to recognize and eliminate cancer cells. In vitro co-culture assays have confirmed that this compound treatment of gastric cancer cells significantly enhances the killing response of T-cells.[2]
In Vivo Anti-Tumor and Immune-Modulatory Effects
The anti-tumor efficacy of this compound has been demonstrated in a subcutaneous xenograft model using MFC murine gastric cancer cells in immunocompetent mice. Oral administration of this compound resulted in a significant reduction in tumor growth and weight.[2] This anti-tumor effect is associated with a decrease in the proliferation marker Ki67 within the tumor tissue.[2]
Consistent with its in vitro mechanism of action, in vivo treatment with this compound led to a significant decrease in intratumoral PD-L1 expression.[2] Furthermore, analysis of the tumor microenvironment revealed a significant increase in the infiltration of CD3⁺, CD4⁺, and CD8⁺ T-cells, indicating an enhanced anti-tumor immune response.[2] This was accompanied by an upregulation of the key pro-inflammatory cytokines Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), further supporting the immune-stimulatory effects of this compound.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
Biochemical LSD1 Inhibition Assay (Amplex Red Assay)
This assay is used to determine the in vitro potency of compounds against the LSD1 enzyme. The demethylation reaction by LSD1 produces hydrogen peroxide (H₂O₂), which is detected using the Amplex Red reagent in the presence of horseradish peroxidase (HRP).
-
Reagents: Recombinant human LSD1 protein, Amplex Red reagent, HRP, dimethyl-H3K4 peptide substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black plate, add recombinant LSD1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding a mixture of the dimethyl-H3K4 peptide substrate and the Amplex Red/HRP solution.
-
Incubate the plate at room temperature, protected from light, for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents: BGC-823 or MFC cells, complete cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 5 days).
-
Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis for PD-L1 and Histone Methylation
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Reagents: BGC-823 or MFC cells, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-PD-L1, anti-H3K4me1, anti-H3K4me2, anti-H3, anti-β-actin), HRP-conjugated secondary antibodies, ECL detection reagent.
-
Procedure:
-
Treat cells with this compound for the specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total H3).
-
T-cell Co-culture Killing Assay
This assay evaluates the ability of T-cells to kill cancer cells in the presence of an investigational compound.
-
Reagents: BGC-823 target cells, human peripheral blood mononuclear cells (PBMCs) or isolated T-cells, T-cell activation reagents (e.g., anti-CD3/CD28 beads), this compound, cell viability dye (e.g., Calcein-AM or a cytotoxicity detection kit).
-
Procedure:
-
Pre-treat BGC-823 cells with this compound or vehicle control for a specified duration (e.g., 5 days).
-
Activate T-cells from healthy donor PBMCs.
-
Co-culture the pre-treated BGC-823 cells with the activated T-cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubate the co-culture for a defined period (e.g., 24-48 hours).
-
Measure the viability of the target cancer cells using a fluorescence-based or luminescence-based cytotoxicity assay.
-
Calculate the percentage of specific lysis for each condition.
-
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Animals: Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Cells: MFC murine gastric cancer cells.
-
Procedure:
-
Subcutaneously inject a specific number of MFC cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally via gavage daily for a specified period (e.g., 2 weeks).
-
Monitor tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and PD-L1, and flow cytometry for immune cell infiltration).
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a biochemical LSD1 inhibition assay.
Caption: Experimental workflow for a T-cell co-culture killing assay.
Conclusion
This compound is a potent and selective inhibitor of LSD1 with a clear mechanism of action that translates from biochemical and cellular effects to in vivo anti-tumor efficacy. By inhibiting the demethylase activity of LSD1, this compound increases H3K4 methylation, leading to the downregulation of the immune checkpoint protein PD-L1. This, in turn, enhances the T-cell mediated immune response against cancer cells. The in vivo data corroborates these findings, demonstrating tumor growth inhibition and a favorable modulation of the tumor microenvironment. These compelling preclinical results establish this compound as a strong candidate for further investigation and development as a novel immunotherapy agent for the treatment of cancer.
References
The Discovery and Synthesis of LSD1-IN-24: A Technical Guide for Researchers
An In-depth Examination of a Novel Phenothiazine-Based Lysine-Specific Demethylase 1 (LSD1) Inhibitor for Cancer Immunotherapy
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of LSD1-IN-24, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound, also identified as compound 3s in its primary publication, has emerged as a promising agent in the field of cancer immunotherapy. This document details the scientific background, discovery, and complete synthesis protocol for this compound. It includes a thorough compilation of its biological activities, supported by quantitative data, and provides detailed experimental protocols for the key assays used in its evaluation. Furthermore, this guide presents diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical development. This resource is intended for researchers, scientists, and professionals in drug development with an interest in epigenetic modulators and cancer therapeutics.
Introduction to LSD1 as a Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating histone methylation, LSD1 influences chromatin structure and gene expression. Dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, where its overexpression is often associated with poor prognosis. LSD1 can act as a transcriptional co-repressor or co-activator, contributing to tumor cell proliferation, differentiation, and survival. The enzymatic activity of LSD1 and its role in oncogenesis have established it as a compelling target for the development of novel anticancer therapies.
Discovery of this compound
This compound was discovered through a research initiative focused on identifying novel LSD1 inhibitors with the potential to modulate the tumor microenvironment and enhance anti-tumor immunity. The initial lead compound was identified from a screening of phenothiazine-based compounds, which are known to interact with flavin-dependent enzymes. Through a structure-activity relationship (SAR) study, a series of derivatives were synthesized and evaluated for their inhibitory activity against LSD1. This effort led to the identification of this compound (compound 3s) as a potent and selective inhibitor of LSD1.[1][2]
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available reagents. The following is a detailed protocol for its chemical synthesis.
Synthesis Workflow
Caption: Synthetic route for this compound.
Experimental Protocol
Step 1: Synthesis of 10-(3-chloropropyl)-10H-phenothiazine (Intermediate A) To a solution of 10H-phenothiazine in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of 1-bromo-3-chloropropane. The reaction is allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield Intermediate A.
Step 2: Synthesis of 10-(3-azidopropyl)-10H-phenothiazine (Intermediate B) Intermediate A is dissolved in DMF, and sodium azide (NaN3) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford Intermediate B.
Step 3: Synthesis of 3-(10H-phenothiazin-10-yl)propan-1-amine (Intermediate C) To a solution of Intermediate B in tetrahydrofuran (THF) and water, triphenylphosphine (PPh3) is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is basified with sodium hydroxide and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to give Intermediate C.
Step 4: Synthesis of 2-chloro-N-(3-(10H-phenothiazin-10-yl)propyl)acetamide (this compound) Intermediate C is dissolved in dichloromethane (DCM), and triethylamine (Et3N) is added. The solution is cooled to 0 °C, and 2-chloroacetyl chloride is added dropwise. The reaction is stirred at 0 °C for 2 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound as the final product.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of LSD1. Its biological activity has been characterized through a series of in vitro and in vivo studies.
In Vitro Activity
| Parameter | Value | Assay |
| LSD1 IC50 | 0.247 µM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay |
| MAO-A IC50 | > 50 µM | Amplex Red Assay |
| MAO-B IC50 | > 50 µM | Amplex Red Assay |
| BGC-823 Cell Viability (GI50) | > 20 µM | CCK-8 Assay |
| MFC Cell Viability (GI50) | > 20 µM | CCK-8 Assay |
| Table 1: In vitro inhibitory and cytotoxic activity of this compound. |
This compound demonstrates high selectivity for LSD1 over the structurally related monoamine oxidases A and B (MAO-A and MAO-B). Notably, it exhibits low cytotoxicity against the gastric cancer cell lines BGC-823 and MFC.[1][2]
Cellular Mechanism of Action
This compound exerts its effects by inhibiting the demethylase activity of LSD1, leading to an increase in the methylation of H3K4me1 and H3K4me2. A key finding is its ability to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) in gastric cancer cells. This downregulation enhances the susceptibility of cancer cells to T-cell-mediated killing.
Caption: Proposed signaling pathway of this compound.
In Vivo Efficacy
In a subcutaneous murine gastric cancer model using MFC cells, oral administration of this compound led to a dose-dependent inhibition of tumor growth.[3]
| Dosage | Tumor Growth Inhibition (%) | Toxicity |
| 25 mg/kg | Significant | No significant toxicity observed |
| 50 mg/kg | More pronounced | No significant toxicity observed |
| Table 2: In vivo efficacy of this compound in a mouse xenograft model. |
Treatment with this compound was associated with a decrease in intratumoral PD-L1 expression and an increase in the infiltration of CD3+, CD4+, and CD8+ T cells. Furthermore, an upregulation of the pro-inflammatory cytokines IL-2 and IFN-γ was observed in the tumor microenvironment.[3]
Experimental Protocols
LSD1 Inhibition Assay (HTRF)
This assay quantifies the demethylase activity of LSD1 on a biotinylated H3K4 monomethylated peptide substrate.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3(1-21)K4me1 peptide substrate
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 384-well plate, add the LSD1 enzyme to each well (except for the negative control). c. Add the diluted this compound or vehicle control to the respective wells. d. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature. e. Initiate the reaction by adding the H3K4me1 peptide substrate. f. Incubate the reaction mixture for 1 hour at 37 °C. g. Stop the reaction by adding the detection mixture containing the anti-H3K4me0 antibody and streptavidin-XL665. h. Incubate for 1 hour at room temperature to allow for signal development. i. Read the plate on an HTRF plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission). j. Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (CCK-8)
This assay measures the cytotoxicity of this compound against cancer cell lines.
-
Reagents and Materials:
-
BGC-823 and MFC gastric cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure: a. Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 72 hours. c. Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37 °C. d. Measure the absorbance at 450 nm using a microplate reader. e. Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Western Blot Analysis
This technique is used to measure the levels of specific proteins, such as PD-L1 and histone marks.
-
Reagents and Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-PD-L1, anti-H3K4me1, anti-H3K4me2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure: a. Lyse the cells and determine the protein concentration. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with the primary antibody overnight at 4 °C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
T-Cell Killing Assay
This assay evaluates the ability of T-cells to kill cancer cells in the presence or absence of this compound.
-
Reagents and Materials:
-
BGC-823 or MFC target cancer cells
-
Human peripheral blood mononuclear cells (PBMCs) as a source of T-cells
-
Calcein-AM or similar viability dye
-
Fluorescence microscope or plate reader
-
-
Procedure: a. Label the target cancer cells with Calcein-AM. b. Co-culture the labeled target cells with PBMCs at a specific effector-to-target (E:T) ratio (e.g., 10:1). c. Treat the co-culture with different concentrations of this compound. d. Incubate the co-culture for 24-48 hours. e. Measure the fluorescence of the remaining viable target cells. f. Calculate the percentage of specific lysis based on the fluorescence signal of the control (target cells without T-cells) and experimental wells.
Conclusion
This compound is a novel, potent, and selective inhibitor of LSD1 with a promising preclinical profile for cancer immunotherapy. Its ability to downregulate PD-L1 expression and enhance T-cell-mediated killing of cancer cells provides a strong rationale for its further development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this compound and other LSD1 inhibitors, ultimately contributing to the advancement of new epigenetic therapies for cancer.
References
The Landscape of LSD1 Inhibition: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology and other diseases. Its role in demethylating histone and non-histone proteins modulates gene expression, impacting cell differentiation, proliferation, and tumorigenesis. Consequently, the development of small molecule inhibitors of LSD1 has garnered significant attention. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for major classes of LSD1 inhibitors, including irreversible tranylcypromine analogs, reversible inhibitors, peptide-based inhibitors, and natural products. We present a detailed analysis of the chemical features driving potency and selectivity, supported by quantitative data in structured tables. Furthermore, this document outlines the key experimental protocols for the evaluation of these inhibitors and visualizes the intricate signaling pathways and discovery workflows using Graphviz diagrams, offering a valuable resource for the scientific community engaged in the discovery and development of novel LSD1-targeted therapeutics.
Introduction: The Role of LSD1 in Health and Disease
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key enzyme in epigenetic regulation.[1][2] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively.[1][2] Beyond its effects on histones, LSD1 also demethylates non-histone proteins, further expanding its regulatory influence.[3]
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme with structural homology to monoamine oxidases (MAOs).[2][3] This similarity has been instrumental in the initial discovery of LSD1 inhibitors, with known MAO inhibitors being repurposed.[3] The enzyme forms complexes with various proteins, such as CoREST, to modulate its activity and substrate specificity.[2]
Overexpression of LSD1 is implicated in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and neuroblastoma, where it contributes to tumor progression and maintenance of an undifferentiated state.[1][2] This has established LSD1 as a compelling target for anticancer drug development.[1]
Major Classes of LSD1 Inhibitors and their Structure-Activity Relationships
The development of LSD1 inhibitors has led to a diverse array of chemical scaffolds, each with distinct mechanisms of action and SAR profiles.
Irreversible Inhibitors: The Tranylcypromine (TCP) Scaffold
The most extensively studied class of LSD1 inhibitors is derived from tranylcypromine (TCP), a monoamine oxidase inhibitor that acts as an irreversible, mechanism-based inactivator of LSD1.[1] These compounds covalently bind to the FAD cofactor, leading to potent and sustained inhibition.[1]
Key SAR Insights for Tranylcypromine Analogs:
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring of TCP have been a primary strategy to enhance potency and selectivity over MAOs. Introducing substituents at the ortho, meta, or para positions can significantly impact activity. For instance, bulky and hydrophobic groups can occupy the large catalytic cleft of LSD1, leading to increased potency.[2]
-
Conformational Restriction: Introducing spiro ring systems to the TCP scaffold has been shown to conformationally restrict the molecule, leading to a significant increase in potency compared to the parent compound.[4]
-
Fluorination: The introduction of fluorine atoms into the cyclopropyl ring of tranylcypromine analogs has been explored, with some compounds demonstrating micromolar inhibitory activity against LSD1 and inducing cellular biomarkers of target engagement.[5]
-
Amine Group Modification: N-alkylation of the cyclopropylamine can influence the compound's properties, including brain penetration and metabolic stability.[6]
Table 1: Quantitative Data for Representative Tranylcypromine-Based LSD1 Inhibitors
| Compound | LSD1 IC50 (nM) | MAO-A Inhibition (%) @ 100 µM | MAO-B Inhibition (%) @ 100 µM | Reference |
| Tranylcypromine (TCP) | 9,800 | - | - | [7] |
| ORY-1001 | Sub-micromolar to nanomolar | - | - | [1] |
| INCB059872 | Sub-micromolar to nanomolar | - | - | [1] |
| Compound 1e | Low nanomolar | Selective vs MAOs | Selective vs MAOs | [2] |
| Compound 3a | Low nanomolar | Selective vs MAOs | Selective vs MAOs | [2] |
| S2157 | - | High hERG inhibition | - | [6] |
| S1427 | k_inact/K_i = 18,000 M⁻¹s⁻¹ | Low hERG inhibition | - | [6] |
Note: A comprehensive list of compounds and their activities can be found in the cited literature.
Reversible Inhibitors: A Paradigm Shift
While irreversible inhibitors are potent, concerns about potential off-target effects and the desire for a more controlled pharmacological profile have driven the development of reversible LSD1 inhibitors.[8][9] These compounds typically do not form a covalent bond with the FAD cofactor and offer a different therapeutic approach.
Key SAR Insights for Reversible Inhibitors:
-
Fragment-Based Discovery: Fragment-based screening has been successfully employed to identify novel scaffolds for reversible LSD1 inhibitors, such as aminothiazoles.[10] Optimization of these fragments has led to compounds with improved potency and selectivity.[10]
-
Diverse Scaffolds: A wide range of chemical scaffolds have been explored for reversible inhibition, including those based on pyridine, triazole, and other heterocyclic systems.[11]
-
Clinical Candidates: Several reversible inhibitors, such as CC-90011 and SP-2577, have advanced into clinical trials, demonstrating the viability of this approach.[8][11]
Table 2: Quantitative Data for Representative Reversible LSD1 Inhibitors
| Compound | LSD1 IC50 (µM) | Selectivity over MAOs | Reference |
| Aminothiazole Series | 7 - 187 | Selective | [10] |
| CC-90011 | Potent | Selective | [12] |
| SP-2577 | Potent | Selective | [11] |
Note: Specific IC50 values for clinical candidates are often disclosed in clinical trial publications.
Peptide-Based Inhibitors: Mimicking Natural Substrates
Peptide-based inhibitors represent an emerging class of therapeutics that often mimic the natural substrates of LSD1, such as the histone H3 tail or the SNAIL1 protein.[13][14]
Key SAR Insights for Peptide-Based Inhibitors:
-
SNAIL1 N-Terminus Mimics: Peptides designed based on the N-terminus of the SNAIL1 transcription factor can act as potent inhibitors by capping the catalytic site of LSD1.[13][15]
-
Truncation and Substitution: Truncation studies have identified the minimal peptide length required for potent inhibition.[13] Substitution of amino acid residues, particularly with unnatural amino acids, can enhance hydrophobic interactions and improve inhibitory activity.[13][15]
-
Cell-Permeable Peptides: A significant challenge for peptide-based inhibitors is cell permeability. Strategies to improve cellular uptake are crucial for their therapeutic application.
Table 3: Quantitative Data for Representative Peptide-Based LSD1 Inhibitors
| Compound | LSD1 IC50 (µM) | Key Feature | Reference |
| SNAIL1 1-16 (2) | Potent | Truncated SNAIL1 peptide | [13] |
| Peptide 2j (Leucine 5 to cyclohexylalanine) | Potent | Unnatural amino acid substitution | [13] |
| Peptide 2k (Leucine 5 to norleucine) | Potent | Unnatural amino acid substitution | [13] |
| Compound 57a | 0.28 | Inhibits LSD1-SNAIL1 interaction | [3] |
Natural Products: A Source of Novel Scaffolds
Natural products have historically been a rich source of inspiration for drug discovery, and the field of LSD1 inhibition is no exception. Various natural compounds have been identified as LSD1 inhibitors, offering novel chemical scaffolds for further development.[16][17]
Key Classes of Natural Product LSD1 Inhibitors:
-
Polyphenols: Compounds like resveratrol, curcumin, and quercetin have been shown to inhibit LSD1 activity in vitro.[18]
-
Alkaloids: Protoberberine alkaloids are another class of natural products that have demonstrated effectiveness against LSD1.[16]
-
Other Chemotypes: Flavones, cyclic peptides, and other diverse natural product chemotypes have also been identified as LSD1 inhibitors.[16]
Table 4: Representative Natural Product LSD1 Inhibitors
| Compound | Chemical Class | Source | Reference |
| Resveratrol | Polyphenol | Grapes, berries | [18] |
| Curcumin | Polyphenol | Turmeric | [18] |
| Quercetin | Polyphenol | Fruits, vegetables | [18] |
| Protoberberine Alkaloids | Alkaloid | Various plants | [16] |
Experimental Protocols for LSD1 Inhibitor Evaluation
A robust and standardized set of assays is essential for the discovery and characterization of LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assays
-
Horseradish Peroxidase (HRP)-Coupled Assay: This is a common method to measure the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction. The HRP enzyme, in the presence of a suitable substrate (e.g., Amplex Red), generates a fluorescent or colorimetric signal proportional to the amount of H2O2, which is inversely proportional to the inhibitory activity of the test compound.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay format uses a specific antibody that recognizes the demethylated histone substrate. The binding of a europium cryptate-labeled antibody to a d2-labeled substrate brings the two fluorophores into proximity, resulting in a FRET signal. Inhibition of LSD1 leads to a decrease in the demethylated product and thus a decrease in the HTRF signal.
Cellular Assays
-
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the effect of LSD1 inhibitors on the growth of cancer cell lines. A decrease in cell viability upon treatment indicates anti-proliferative activity.
-
Target Engagement Assays: Western blotting can be used to measure the levels of histone methylation marks (e.g., H3K4me2) in cells treated with LSD1 inhibitors. An increase in these marks indicates that the inhibitor is engaging with its target in a cellular context.
-
Cell Differentiation Assays: In leukemia cell lines, LSD1 inhibition can induce differentiation. This can be assessed by monitoring the expression of differentiation markers (e.g., CD11b, CD86) using flow cytometry.[5]
In Vivo Efficacy Studies
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. The effect of the LSD1 inhibitor on tumor growth is then monitored over time.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice, providing a more clinically relevant model to assess drug efficacy.
Visualization of Pathways and Workflows
LSD1 Signaling Pathway
The following diagram illustrates the central role of LSD1 in regulating gene expression through histone demethylation and how its inhibition can lead to therapeutic effects.
References
- 1. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reversible Lysine Specific Demethylase 1 (LSD1) Inhibitors: A Promising Wrench to Impair LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Structure-Activity Relationship Study of SNAIL1 Peptides as Inhibitors of Lysine-Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Structure–Activity Relationship Study of SNAIL1 Peptides as Inhibitors of Lysine-Specific Demethylase 1 [jstage.jst.go.jp]
- 16. Natural products as LSD1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Natural Polyphenols Inhibit Lysine-Specific Demethylase-1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-24: A Technical Guide to its Chemical Properties and Stability for the Research Professional
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-24 has emerged as a significant tool compound in the study of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in a variety of cancers. As a selective, phenothiazine-based inhibitor, this compound offers a valuable probe for elucidating the biological functions of LSD1 and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, alongside detailed experimental protocols for properties where specific data is not publicly available. This document is intended to serve as a vital resource for researchers in medicinal chemistry, chemical biology, and drug development.
It is important to note that the publicly available information regarding "this compound" can be ambiguous, with different suppliers listing distinct chemical entities under similar names. This guide focuses specifically on the phenothiazine-based compound identified by MedChemExpress (HY-149213) and described in the Journal of Medicinal Chemistry, which provides a verifiable scientific context for its characterization and activity.
Chemical Properties of this compound
The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 10-(2-(4-methylpiperazin-1-yl)ethyl)-10H-phenothiazine | Calculated from structure |
| Molecular Formula | C19H23N3S | Calculated from structure |
| Molecular Weight | 325.47 g/mol | Calculated from structure |
| CAS Number | 4734-59-2 | MedChemExpress |
| IC50 (LSD1) | 0.247 µM | Journal of Medicinal Chemistry |
| Solubility | Data not publicly available. See Experimental Protocol 1. | - |
| Melting Point | Data not publicly available. See Experimental Protocol 2. | - |
Experimental Protocols
Experimental Protocol 1: Determination of Aqueous Solubility
Objective: To determine the kinetic and thermodynamic solubility of this compound in aqueous buffers relevant to biological assays.
Methodology: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Prepare a standard curve of this compound of known concentrations in the same buffer to quantify the solubility.
-
Data Reporting: Express the thermodynamic solubility in units of µg/mL or µM.
Methodology: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer.
-
Precipitation Monitoring: Incubate the plate at a controlled temperature and monitor for the formation of precipitate over a defined period (e.g., 2 hours) using a plate reader capable of detecting light scattering (nephelometry) or by visual inspection.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Experimental Protocol 2: Melting Point Determination
Objective: To determine the melting point range of this compound, which is an indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, heat slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Melting Range: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
Stability of this compound
The stability of a research compound is critical for ensuring the reliability and reproducibility of experimental results.
Storage Recommendations
Based on supplier information, the following storage conditions are recommended for this compound:
| Form | Storage Temperature | Duration |
| Solid | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Experimental Protocol 3: Chemical Stability Assessment
Objective: To evaluate the chemical stability of this compound under various stress conditions to identify potential degradation pathways and establish its shelf-life.
Methodology: Forced Degradation Studies
-
Stress Conditions: Expose solutions of this compound to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Elevated temperature (e.g., 60°C) in the solid state and in solution.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and identify and characterize any major degradation products using techniques like mass spectrometry (MS).
Signaling Pathways Involving LSD1
This compound, as an inhibitor of LSD1, can be used to probe the role of this enzyme in various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key signaling cascades where LSD1 is known to play a regulatory role.
Caption: LSD1 negatively regulates autophagy by inhibiting the mTORC1 signaling pathway.
Caption: LSD1 can repress the expression of Notch receptors, thereby inhibiting Notch signaling.
Caption: LSD1 can positively regulate the PI3K/Akt signaling pathway.
Lsd1-IN-24: A Technical Overview of Binding Affinity to LSD1
A-20251107-8722
This technical guide provides an in-depth analysis of the binding affinity of representative small molecule inhibitors to Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. Due to the absence of publicly available data for a compound specifically designated "Lsd1-IN-24," this document will utilize data from well-characterized LSD1 inhibitors to serve as a comprehensive proxy. The methodologies, data presentation, and signaling pathway visualizations are designed to be broadly applicable for researchers, scientists, and drug development professionals engaged in the study of LSD1 inhibition.
Quantitative Analysis of LSD1 Inhibitor Binding Affinity
The inhibitory potential of small molecules against LSD1 is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzymatic activity of LSD1 by 50%. The following table summarizes the IC50 values for several tool compounds and clinical-stage inhibitors, as determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
| Compound | Type | LSD1 IC50 (nM)[1] |
| OG-668 | Tool Compound | 7.6 |
| SP-2509 | Tool Compound | 2500 |
| TCP | Tool Compound | 5600 |
| ORY-1001 (Iadademstat) | Clinical Stage | 1.8 |
| SP-2577 (Seclidemstat) | Clinical Stage | 74 |
| IMG-7289 (Bodemstat) | Clinical Stage | 2.1 |
| CC-90011 (Pulodenstat) | Clinical Stage | 1.3 |
Experimental Protocols for Determining Binding Affinity
The determination of inhibitor binding affinity to LSD1 is performed using various biochemical assays. The two primary methods referenced in the literature are the peroxidase-coupled assay and the HTRF assay.[1]
Horseradish Peroxidase (HRP) Coupled Assay
This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[2]
Principle: LSD1 demethylates its substrate (e.g., a dimethylated H3K4 peptide), producing H₂O₂. In the presence of HRP, the H₂O₂ reacts with a chromogenic or fluorogenic substrate, such as Amplex Red or a combination of 4-aminoantipyrine (4-AP) and 3,5-dichloro-2-hydroxybenzenesulfonate (DHBS), to produce a detectable signal (fluorescence or absorbance).[2] The intensity of this signal is proportional to the LSD1 activity.
Protocol:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well or 384-well plate, pre-incubate the recombinant human LSD1 enzyme with the various concentrations of the inhibitor for a defined period (e.g., 15 minutes) on ice.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the H3 peptide substrate at a concentration corresponding to its Michaelis constant (Km).[1]
-
Detection: The reaction mixture also contains HRP and the detection reagents (e.g., Amplex Red).
-
Signal Measurement: Measure the fluorescence (e.g., excitation at 530-540 nm and emission at 585-595 nm) or absorbance (e.g., at 515 nm) over time.[2][3][4][5][6]
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a control reaction without the inhibitor. Determine the IC50 value by fitting the data to a four-parameter nonlinear regression model.[1]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a highly sensitive method that directly or indirectly measures the demethylated product.
Principle: This assay uses a biotinylated histone H3 peptide substrate and a specific antibody that recognizes the demethylated product. The detection system involves a Europium cryptate-labeled antibody and streptavidin-conjugated XL665. When the demethylated product is formed, the antibody binds, bringing the Europium cryptate and XL665 into close proximity, resulting in a FRET signal.
Protocol:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound.
-
Reaction Mixture: In a 384-well plate, combine the inhibitor, recombinant LSD1 enzyme, and flavin adenine dinucleotide (FAD).[1]
-
Reaction Initiation: Add the biotinylated monomethyl H3(1-21)K4 peptide substrate to start the reaction.[1]
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 1 hour) at room temperature.[1]
-
Detection: Stop the reaction and add the detection mix containing the Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.[1]
-
Signal Measurement: After another incubation period, measure the HTRF signal.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the HRP-coupled assay.[1]
Visualizations of Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway in Transcriptional Regulation
LSD1 primarily functions as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which are marks of active transcription.[7][8] It can also act as a co-activator by demethylating H3K9me1/2, which are repressive marks, often in the context of nuclear hormone receptor signaling.[9][10]
Caption: LSD1's dual role in gene repression and activation.
Experimental Workflow for LSD1 Inhibitor Characterization
The characterization of a novel LSD1 inhibitor follows a logical progression from initial biochemical screening to more complex cellular and in vivo models.
Caption: From initial screening to in vivo efficacy testing.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. LSD1 inhibition assay [bio-protocol.org]
- 5. LSD1 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma [frontiersin.org]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Structural Elucidation of LSD1 Inhibition: A Technical Guide
Disclaimer: As of late 2025, a public crystal structure of Lsd1-IN-24 in complex with Lysine-Specific Demethylase 1 (LSD1) is not available in the Protein Data Bank (PDB) or in peer-reviewed literature. Furthermore, specific biochemical data such as IC50 or Ki values for a compound explicitly named "this compound" are not publicly documented. This guide will, therefore, provide a comprehensive overview of the methodologies and core concepts involved in obtaining and analyzing the crystal structure of an LSD1-inhibitor complex, using established protocols and data from representative reversible LSD1 inhibitors as a framework for researchers, scientists, and drug development professionals.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone and non-histone proteins.[1] Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention.[2][3] Structural elucidation of LSD1 in complex with its inhibitors is paramount for understanding the molecular basis of inhibition and for the rational design of more potent and selective drug candidates. This technical guide outlines the experimental protocols required for the crystallization and structure determination of an LSD1-inhibitor complex and discusses relevant signaling pathways affected by LSD1 inhibition.
Data Presentation: Potency of Representative Reversible LSD1 Inhibitors
To provide a quantitative context for the potency of small molecule inhibitors targeting LSD1, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several known reversible inhibitors. These values are typically determined through various biochemical assays.
| Inhibitor | LSD1 IC50 (nM) | Assay Type | Reference |
| HCI-2509 | 13 | Not Specified | [4] |
| SP2509 | Not Specified (Ki = 60 ± 20 nM) | Indirect Coupled Assay | [5] |
| CC-90011 | Not Specified | Not Specified | [6] |
| GSK2879552 | 24 | Not Specified | [7] |
| Compound 18s | 55 | Not Specified | [8] |
| Compound X43 | 890 | Not Specified | [9] |
Experimental Protocols
Recombinant Human LSD1 Production and Purification
a. Expression: A construct encoding human LSD1 (e.g., residues 172-833, which is often used for structural studies) is typically cloned into an expression vector (e.g., a modified pET vector) with an N-terminal affinity tag (e.g., 6xHis-SUMO) to facilitate purification. The plasmid is then transformed into a suitable E. coli expression strain, such as BL21(DE3). Cells are grown in a rich medium (e.g., Terrific Broth) at 37°C to an optimal density (OD600 of ~0.8-1.0). Protein expression is then induced with an appropriate concentration of isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.2 mM) and the culture is incubated at a reduced temperature (e.g., 16-18°C) overnight to enhance protein solubility and proper folding.
b. Purification: Cell pellets are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. After cell lysis by sonication or high-pressure homogenization, the soluble fraction is clarified by ultracentrifugation. The supernatant containing the His-tagged LSD1 is loaded onto a Ni-NTA affinity column. After washing to remove non-specifically bound proteins, the LSD1 is eluted with an imidazole gradient. The affinity tag is then cleaved by a specific protease (e.g., ULP1 for a SUMO tag). A second Ni-NTA step can be performed to remove the cleaved tag and any uncleaved protein. The protein is further purified by size-exclusion chromatography to obtain a highly pure and monodisperse sample, which is essential for crystallization.
Co-crystallization of LSD1 with a Reversible Inhibitor
a. Complex Formation: The purified LSD1 is concentrated to a suitable concentration (e.g., 5-10 mg/mL). The inhibitor, dissolved in a suitable solvent like DMSO, is added to the protein solution at a molar excess (e.g., 3 to 5-fold) to ensure saturation of the binding sites. The mixture is incubated on ice for a period (e.g., 30-60 minutes) to allow for the formation of a stable protein-ligand complex.
b. Crystallization Screening: The hanging drop or sitting drop vapor diffusion method is commonly employed for crystallization. Small droplets of the protein-inhibitor complex are mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycols of various molecular weights, salts like ammonium sulfate) at different concentrations and pH values. These droplets are allowed to equilibrate against the larger volume of the reservoir solution. As water vapor diffuses from the drop to the reservoir, the concentrations of both the protein-inhibitor complex and the precipitant in the drop increase, leading to supersaturation and, ideally, the formation of well-ordered crystals. Initial screening is often performed using commercially available sparse-matrix screens at different temperatures (e.g., 4°C and 20°C).
c. Crystal Optimization: Once initial crystal hits are identified, the conditions are optimized by fine-tuning the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality. Microseeding, where microscopic crystals from a previous experiment are introduced into a new crystallization drop, can also be used to promote the growth of larger, single crystals.
X-ray Diffraction Data Collection and Structure Determination
a. Cryo-protection and Data Collection: Crystals are carefully harvested from the crystallization drop and briefly soaked in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling in liquid nitrogen. The frozen crystal is then mounted on a goniometer at a synchrotron beamline. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
b. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. The structure is typically solved by molecular replacement, using a previously determined structure of apo-LSD1 as a search model.
c. Model Building and Refinement: An initial model of the LSD1-inhibitor complex is built into the electron density map. The model is then refined through iterative cycles of manual rebuilding and computational refinement to improve the fit to the experimental data. The final refined structure provides detailed atomic-level information on the binding mode of the inhibitor within the active site of LSD1.
LSD1 Inhibition Assay
The inhibitory activity of compounds against LSD1 is commonly measured using a peroxidase-coupled assay. This assay detects the hydrogen peroxide (H2O2) produced during the demethylation reaction. In the presence of horseradish peroxidase, H2O2 reacts with a substrate (e.g., Amplex Red) to produce a fluorescent product (resorufin), or with 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzenesulfonate to produce a chromophore that can be detected spectrophotometrically. The assay is performed with varying concentrations of the inhibitor to determine the IC50 value.
Signaling Pathways and Experimental Workflows
LSD1 Signaling in Cancer
LSD1 is involved in the regulation of several key signaling pathways that are often dysregulated in cancer. Inhibition of LSD1 can, therefore, have profound effects on tumor cell proliferation, survival, and differentiation.
References
- 1. Design, synthesis, and biological evaluation of 5-aminotetrahydroquinoline-based LSD1 inhibitors acting on Asp375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Role of Lsd1-IN-24 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2] It primarily demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, thereby leading to transcriptional repression.[3] Conversely, in complex with the androgen receptor, LSD1 can demethylate H3K9me1/2, a repressive mark, leading to gene activation.[4] Beyond its well-documented role in histone modification, LSD1 also targets a variety of non-histone proteins, including p53, DNMT1, and HIF-1α, thereby influencing a wide array of cellular processes such as cell proliferation, differentiation, and metabolism.[2][3][5]
Given its significant role in gene regulation and its dysregulation in various cancers, LSD1 has emerged as a promising therapeutic target. Lsd1-IN-24, also known as J-3-54 or compound 3S, is a selective inhibitor of LSD1.[1] This technical guide provides a comprehensive overview of the role of this compound in epigenetic regulation, including its mechanism of action, effects on cellular signaling, and relevant experimental protocols.
This compound: Biochemical and Cellular Activity
This compound is a potent and selective inhibitor of LSD1. Its primary mechanism of action involves the direct inhibition of the demethylase activity of LSD1, leading to the preservation of methylation marks on its substrates, notably H3K4.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LSD1) | 0.247 µM | Biochemical Assay | [1] |
| Effect on PD-L1 | Dose-dependent reduction | BGC-823, MFC cells | [1] |
| Effect on T-cell Killing | Dose-dependent enhancement | BGC-823 cells | [1] |
| Effect on Cell Proliferation | No significant effect | BGC-823, MFC cells | [1] |
| In Vivo Efficacy (MFC Xenograft Model) | Dose | Effect | Reference |
| Tumor Growth | 0-50 mg/kg (oral, daily, 2 weeks) | Inhibition | [1] |
| Tumor Weight | 0-50 mg/kg (oral, daily, 2 weeks) | Decrease | [1] |
| Ki67 Expression | 0-50 mg/kg (oral, daily, 2 weeks) | Decrease | [1] |
| Intratumoral PD-L1 | 0-50 mg/kg (oral, daily, 2 weeks) | Decrease | [1] |
| Intratumoral T-cells (CD3+, CD4+, CD8+) | 0-50 mg/kg (oral, daily, 2 weeks) | Increase | [1] |
| Intratumoral IL-2 and IFN-γ | 0-50 mg/kg (oral, daily, 2 weeks) | Upregulation (mRNA and protein) | [1] |
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on LSD1 has significant downstream effects on various signaling pathways, primarily through the modulation of gene expression.
PD-1/PD-L1 Immune Checkpoint Pathway
A key finding is the ability of this compound to downregulate the expression of Programmed Death-Ligand 1 (PD-L1).[1] PD-L1, expressed on the surface of cancer cells, interacts with the PD-1 receptor on T-cells, leading to T-cell exhaustion and immune evasion. By inhibiting LSD1, this compound reduces PD-L1 expression, thereby enhancing the ability of T-cells to recognize and eliminate cancer cells.[1] This is supported by in vivo data showing increased infiltration of CD8+ T-cells and upregulation of pro-inflammatory cytokines like IL-2 and IFN-γ in the tumor microenvironment following treatment with this compound.[1]
References
An In-depth Technical Guide to LSD1 Non-Histone Substrate Demethylation and its Inhibition
A Note to the Reader: This technical guide provides a comprehensive overview of the demethylation of non-histone substrates by Lysine-Specific Demethylase 1 (LSD1) and the methodologies used to study this process. While the initial request specified information on the inhibitor Lsd1-IN-24, a thorough review of the scientific literature and available data reveals a lack of published research on this specific compound. Therefore, this guide will focus on the broader mechanisms of LSD1 action on non-histone targets and will reference other well-characterized LSD1 inhibitors to illustrate the principles of its inhibition.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation.[1][2] Initially identified as a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), it is now evident that LSD1's enzymatic activity extends to a variety of non-histone protein substrates.[3][4][5] This demethylation of non-histone proteins has profound effects on their stability, localization, and function, thereby influencing a wide range of cellular processes, including cell proliferation, differentiation, and tumorigenesis.[1][6] Consequently, LSD1 has emerged as a significant therapeutic target in oncology, with several inhibitors currently in clinical trials.[7][8][9]
LSD1-Mediated Demethylation of Key Non-Histone Substrates
LSD1's repertoire of non-histone substrates includes crucial regulators of cellular function. The demethylase activity of LSD1 can either stabilize or destabilize these proteins, or modulate their interactions with other molecules, leading to significant downstream effects.[3][4]
| Substrate | Lysine Residue(s) | Effect of LSD1 Demethylation | Functional Consequence | References |
| p53 | K370 | Demethylation of K370me1/me2 | Repression of p53 transcriptional activity and pro-apoptotic function.[3][5] | [3][5][10] |
| DNMT1 | K142 | Stabilization of DNMT1 protein | Maintenance of global DNA methylation.[4][8][11] | [4][8][11] |
| STAT3 | K140 | Demethylation of K140me2 | Negative regulation of STAT3 activity and downstream gene expression (e.g., SOCS3).[12][13] | [12][13][14] |
| HIF-1α | K391 | Stabilization of HIF-1α protein | Promotion of tumor angiogenesis under hypoxic conditions.[9][15][16] | [9][15][16] |
| E2F1 | K185 | Stabilization of E2F1 protein | Promotion of apoptosis in p53-deficient cells upon DNA damage.[5][6] | [5][6] |
| AGO2 | K726 | Stabilization of AGO2 protein | Suppression of anti-tumor immunity.[5] | [5] |
Signaling Pathways and Regulatory Networks
The demethylation of non-histone substrates by LSD1 is integrated into complex signaling networks that control cellular homeostasis and disease progression. Understanding these pathways is crucial for the development of targeted therapies.
Experimental Protocols
Studying the demethylation of non-histone proteins by LSD1 requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Demethylation Assay
This assay is designed to directly measure the demethylase activity of purified LSD1 on a specific non-histone substrate.
Materials:
-
Recombinant human LSD1 protein
-
Methylated peptide substrate corresponding to the target lysine residue of the non-histone protein (e.g., biotinylated p53 K370me2 peptide)
-
LSD1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
FAD (flavin adenine dinucleotide)
-
Detection reagents (e.g., antibody specific for the demethylated product, secondary antibody conjugated to HRP, and a chemiluminescent substrate)
-
96-well microplate
Procedure:
-
Prepare the LSD1 enzyme solution by diluting recombinant LSD1 in cold assay buffer containing FAD.
-
Add the methylated peptide substrate to the wells of a microplate.
-
To initiate the reaction, add the LSD1 enzyme solution to the wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer).
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the primary antibody specific for the demethylated product and incubate at room temperature for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
Immunoprecipitation (IP) and Western Blotting
This protocol is used to assess the methylation status of a specific non-histone protein in cells treated with or without an LSD1 inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against the target non-histone protein for IP
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting (e.g., anti-target protein, anti-pan-methyl-lysine, or a site-specific methylation antibody)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis:
-
Treat cells with the LSD1 inhibitor or vehicle control for the desired time.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the IP antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-pan-methyl-lysine) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total target protein.
-
Conclusion
The demethylation of non-histone substrates by LSD1 is a critical regulatory mechanism that impacts a multitude of cellular pathways implicated in health and disease, particularly cancer. While the specific inhibitor this compound remains uncharacterized in the scientific literature, the extensive research on other LSD1 inhibitors has provided a solid foundation for understanding the therapeutic potential of targeting this enzyme. The experimental approaches outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate roles of LSD1 in non-histone protein demethylation and to evaluate the efficacy of novel inhibitory compounds. Further exploration in this field is poised to uncover new therapeutic strategies for a range of diseases.
References
- 1. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is Protein Methylation and How to Study - Creative Proteomics [creative-proteomics.com]
- 7. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. The lysine demethylase LSD1 (KDM1) is required for maintenance of global DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LSD1 demethylates HIF1α to inhibit hydroxylation and ubiquitin-mediated degradation in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reversible methylation of promoter-bound STAT3 by histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LSD1 and CoREST2 Potentiate STAT3 Activity to Promote Enteroendocrine Cell Differentiation in Mucinous Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of HIF-1α stability by lysine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of HIF-1α stability by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-24: A Technical Guide to its Medicinal Chemistry and Optimization
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the medicinal chemistry, optimization, and biological activity of Lsd1-IN-24, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Introduction to LSD1 and this compound
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1] this compound (also identified as compound 3s ) is a novel, potent, and selective LSD1 inhibitor based on a phenothiazine scaffold.[2] It was developed from the antipsychotic drug chlorpromazine, which was identified as a weak LSD1 inhibitor.[2] Through a focused medicinal chemistry effort, this compound emerged as a lead compound with significantly improved potency.[2]
Medicinal Chemistry and Optimization
The development of this compound involved the synthesis and evaluation of a series of phenothiazine derivatives to establish a clear structure-activity relationship (SAR). The optimization strategy focused on modifications at the terminal amino group of the alkyl chain attached to the phenothiazine core.
Structure-Activity Relationship (SAR)
The SAR study of the phenothiazine series revealed several key insights that guided the optimization towards this compound. The data from the primary study is summarized in the table below.
| Compound | R Group | IC50 (μM) |
| Chlorpromazine | -N(CH₃)₂ | 5.135 |
| 3a | -NH₂ | 1.832 |
| 3b | -NHCH₃ | 1.254 |
| 3c | -N(CH₂CH₃)₂ | 3.216 |
| 3d | -NH(CH₂)₂CH₃ | 0.987 |
| 3e | -NHCH(CH₃)₂ | 1.563 |
| 3f | -NH-cyclopropyl | 0.854 |
| 3g | -NH-cyclobutyl | 0.765 |
| 3h | -NH-cyclopentyl | 0.652 |
| 3i | -NH-cyclohexyl | 0.531 |
| 3j | Piperidin-1-yl | 2.876 |
| 3k | Morpholino | 4.129 |
| 3l | 4-Methylpiperazin-1-yl | 3.548 |
| 3m | -NH-phenyl | 0.487 |
| 3n | -NH(4-fluorophenyl) | 0.412 |
| 3o | -NH(4-chlorophenyl) | 0.389 |
| 3p | -NH(4-bromophenyl) | 0.354 |
| 3q | -NH(4-iodophenyl) | 0.315 |
| 3r | -NH(4-methylphenyl) | 0.453 |
| 3s (this compound) | -NH(4-(trifluoromethyl)phenyl) | 0.247 |
Data extracted from the primary research article on this compound.[2]
The SAR data indicates that:
-
Primary and secondary amines at the terminal position are generally more potent than tertiary amines.
-
Cycloalkyl substituents on the terminal amine show increasing potency with ring size, with the cyclohexyl group being the most favorable among those tested.
-
Aromatic substituents on the terminal amine significantly enhance potency.
-
Electron-withdrawing groups on the phenyl ring, particularly at the para position, lead to a substantial increase in inhibitory activity, with the trifluoromethyl group in this compound being the most effective.
Synthesis of this compound (Compound 3s)
The synthesis of this compound and its analogs is a multi-step process starting from commercially available phenothiazine. A generalized synthetic workflow is depicted below.
Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent and selective inhibition of LSD1, leading to downstream effects on gene expression and cellular function, particularly in the context of cancer immunology.
In Vitro and In Vivo Efficacy
This compound has demonstrated significant biological activity in both in vitro and in vivo models.
| Assay Type | Model | Key Findings | Reference |
| In Vitro LSD1 Inhibition | Recombinant human LSD1 | IC50 = 0.247 μM | [2] |
| Cell-Based Assay | BGC-823 and MFC gastric cancer cells | Downregulation of PD-L1 expression | [2] |
| T-Cell Killing Assay | Co-culture of gastric cancer cells and T-cells | Enhanced T-cell mediated cytotoxicity | [2] |
| In Vivo Xenograft Model | MFC tumor-bearing mice | Significant tumor growth inhibition | [2] |
Proposed Signaling Pathway
This compound's mechanism of action involves the inhibition of LSD1's demethylase activity, which in turn leads to the downregulation of Programmed Death-Ligand 1 (PD-L1) expression on cancer cells. This reduction in PD-L1 enhances the cytotoxic response of T-cells against the tumor.
Proposed signaling pathway of this compound.
Experimental Protocols
In Vitro LSD1 Inhibition Assay
This assay is designed to measure the enzymatic activity of LSD1 and the inhibitory potential of compounds like this compound. A common method is a horseradish peroxidase (HRP)-coupled assay.[2][3]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well, followed by the test compound dilutions.
-
Incubate the plate at room temperature for a specified pre-incubation period (e.g., 15 minutes).
-
Initiate the demethylation reaction by adding the H3K4 peptide substrate to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the hydrogen peroxide produced using the HRP/Amplex Red system.
-
Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 530/590 nm).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PD-L1 Expression Assay
This protocol outlines the measurement of PD-L1 protein levels in cancer cells following treatment with this compound, typically using Western blotting or flow cytometry.
Materials:
-
Gastric cancer cell lines (e.g., BGC-823, MFC)
-
This compound
-
Cell lysis buffer
-
Primary antibody against PD-L1
-
Secondary antibody (HRP-conjugated for Western blot, or fluorophore-conjugated for flow cytometry)
-
Loading control antibody (e.g., anti-β-actin)
Procedure (Western Blot):
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PD-L1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the PD-L1 band intensity to the loading control.
T-Cell Mediated Cytotoxicity Assay
This assay evaluates the ability of T-cells to kill cancer cells and how this is affected by this compound treatment.[4]
Materials:
-
Gastric cancer cells (target cells)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells (effector cells)
-
This compound
-
Cell culture medium
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:
-
Culture the target cancer cells and treat them with this compound for a predetermined time to modulate PD-L1 expression.
-
Isolate effector T-cells from healthy donor blood.
-
Co-culture the pre-treated target cells with the effector T-cells at various effector-to-target (E:T) ratios.
-
Incubate the co-culture for a specified period (e.g., 4-24 hours).
-
Measure the extent of target cell lysis using a cytotoxicity detection kit according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.[5][6]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
MFC gastric cancer cells
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject MFC cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a defined dosing schedule and route (e.g., oral gavage daily).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for biomarkers like Ki-67 and PD-L1).
Conclusion
This compound is a promising LSD1 inhibitor that has been rationally designed and optimized from a known drug scaffold. Its potent enzymatic inhibition translates into significant anti-tumor activity, particularly through the modulation of the immune checkpoint protein PD-L1. The detailed medicinal chemistry, SAR, and biological data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and related phenothiazine-based compounds as novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of Peritoneal and Hepatic Metastasis Mouse Xenograft Models Using Gastric Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
The Pharmacokinetics and Bioavailability of Oral LSD1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology and other diseases. The development of orally bioavailable small molecule inhibitors of LSD1 is a key focus of current drug discovery efforts. Understanding the pharmacokinetic (PK) and bioavailability properties of these inhibitors is paramount for their successful clinical translation. This technical guide provides a comprehensive overview of the core pharmacokinetic principles, experimental methodologies, and representative data for orally administered LSD1 inhibitors based on publicly available preclinical and clinical studies.
Introduction to LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1][2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, by promoting cell proliferation, blocking differentiation, and contributing to therapeutic resistance.[1] Consequently, a number of LSD1 inhibitors are currently in preclinical and clinical development.
Pharmacokinetic Properties of Oral LSD1 Inhibitors
The successful development of an oral LSD1 inhibitor hinges on achieving a favorable pharmacokinetic profile, characterized by adequate absorption, distribution, metabolism, and excretion (ADME) properties. Key pharmacokinetic parameters determine the dosing regimen and therapeutic window of a drug candidate.
Representative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several orally administered LSD1 inhibitors from preclinical and clinical studies. It is important to note that direct comparison between compounds should be made with caution due to differences in the species tested, dose levels, and analytical methods used.
| Compound | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference |
| GSK2879552 | Mouse | 5 mg/kg | 1.9 | 720 | - | - | - | [3] |
| Bomedemstat | Mouse | 7.5 mg/kg | - | - | - | - | - | [4] |
| Bomedemstat | Mouse | 15 mg/kg | - | - | - | - | - | [4] |
| CC-90011 | Human | 60 mg | ~4 | - | - | - | - | [5] |
| TAK-418 | Human | 5 - 160 mg | - | - | - | Short | - | [6] |
Data presented is a compilation from multiple sources and may not be directly comparable.
Experimental Protocols for Pharmacokinetic Studies
The determination of pharmacokinetic parameters relies on well-defined experimental protocols. Below are generalized methodologies for key in vivo pharmacokinetic experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose pharmacokinetic study in rats or mice to determine the plasma concentration-time profile and key PK parameters of an oral LSD1 inhibitor.
Animal Models:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.[7]
Dosing and Administration:
-
The LSD1 inhibitor is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
A single oral dose is administered via gavage.[8]
-
For intravenous administration (to determine absolute bioavailability), the compound is typically dissolved in a vehicle like saline with a co-solvent and administered via the tail vein.
Blood Sampling:
-
Serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected from the tail vein or via cardiac puncture at terminal time points.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[9]
Bioanalytical Method:
-
Plasma concentrations of the LSD1 inhibitor are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the drug from the plasma matrix.
-
The lower limit of quantification (LLOQ) should be sufficient to capture the terminal elimination phase of the drug.
Pharmacokinetic Analysis:
-
Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
In Vivo Efficacy of LSD1 Inhibitors in Mouse Models: A Technical Guide
Disclaimer: No public data was found for a specific compound designated "Lsd1-IN-24". This guide provides a comprehensive overview of the in vivo efficacy of other well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors in various mouse models of cancer, based on available preclinical data.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and breast cancer.[2] Consequently, LSD1 has emerged as a promising therapeutic target, and a variety of small molecule inhibitors have been developed and evaluated in preclinical mouse models. This guide summarizes the in vivo efficacy, experimental methodologies, and relevant signaling pathways of several key LSD1 inhibitors.
Data Presentation: In Vivo Efficacy of LSD1 Inhibitors
The following tables summarize the quantitative data on the in vivo efficacy of various LSD1 inhibitors in different mouse cancer models.
Table 1: Efficacy of LSD1 Inhibitors in Hematological Malignancy Mouse Models
| Inhibitor | Cancer Model | Mouse Strain | Dosing Regimen | Key Efficacy Readouts | Reference |
| IMG-7289 (Bomedemstat) | Myeloproliferative Neoplasms (MPN) | Jak2V617F transgenic mice | Once-daily oral gavage | Normalized blood cell counts, reduced spleen volume, reduced bone marrow fibrosis, lowered mutant allele burden, and improved survival.[3] | [3] |
| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | Acute Myeloid Leukemia (AML) | MV4-11 xenograft | 10 and 20 mg/kg, oral | Dose-dependent tumor growth suppression with T/C values of 72.16% and 39.40%, and tumor growth inhibition of 42.11% and 63.25%, respectively. | |
| MC3340 derivative | Acute Promyelocytic Leukemia (APL) | APL mouse model | 11.25 and 22.50 mg/kg, oral | Increased survival of treated mice by 35% and 62%, respectively, with no apparent toxicity. | |
| GSK2879552 | Small Cell Lung Cancer (SCLC) | NCI-H1417 xenograft | Not specified | Effective in inhibiting tumor growth without inducing thrombocytopenia. |
Table 2: Efficacy of LSD1 Inhibitors in Solid Tumor Mouse Models
| Inhibitor | Cancer Model | Mouse Strain | Dosing Regimen | Key Efficacy Readouts | Reference |
| HCI-2509 | Lung Adenocarcinoma | EGFR or KRAS mutant transgenic models | Not specified | Significantly lower tumor formation and a strong reduction in tumor progression, independent of the driver mutation. | |
| SP-2577 (Seclidemstat) | Pediatric Sarcomas (Ewing Sarcoma, Rhabdomyosarcoma, Osteosarcoma) | C.B.17SC scid-/- | 100 mg/kg/day for 28 days, subcutaneous | Statistically significant growth inhibition in 3/8 Ewing Sarcoma, 4/5 Rhabdomyosarcoma, and 4/6 Osteosarcoma xenografts.[4] | [4] |
| MC3324 (Dual LSD1/UTX inhibitor) | Breast Cancer | Xenograft mice | Not specified (oral) | Displayed tumor-selective potential with no toxicity and good oral efficacy.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized protocols based on the cited literature for key experiments.
Xenograft Mouse Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MV4-11 for AML, NCI-H1417 for SCLC) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID, C.B.17SC scid-/-) are typically used to prevent rejection of human tumor xenografts.[4]
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 106 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width2)/2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into control and treatment groups. The LSD1 inhibitor is administered at a specified dose and schedule (e.g., daily oral gavage).
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot). Efficacy is often reported as Tumor Growth Inhibition (TGI) or the ratio of the median tumor volume of the treated group to the control group (T/C).
Transgenic Mouse Model Protocol
-
Animal Model: Genetically engineered mice that spontaneously develop tumors (e.g., Jak2V617F for MPN, EGFR or KRAS mutant mice for lung adenocarcinoma) are used.
-
Treatment: Treatment with the LSD1 inhibitor is initiated at a specific age or upon the detection of disease markers.
-
Monitoring: Disease progression is monitored through various means, such as blood counts, imaging (e.g., MRI, bioluminescence), and survival.
-
Endpoint Analysis: Tissues of interest (e.g., spleen, bone marrow, tumors) are collected at the end of the study for histological and molecular analysis to assess the drug's effect on disease pathology.
Signaling Pathways and Experimental Workflows
LSD1 inhibitors exert their anti-tumor effects through various mechanisms, primarily by altering gene expression through the modulation of histone methylation.
LSD1's Role in Transcriptional Regulation
LSD1 can act as both a transcriptional co-repressor and co-activator. As part of the CoREST and NuRD complexes, it represses gene expression by demethylating H3K4me1/2.[6] Conversely, it can activate gene expression by demethylating the repressive mark H3K9me1/2, often in association with nuclear receptors like the androgen receptor (AR) and estrogen receptor (ER).[7]
Caption: LSD1's dual role in gene regulation.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an LSD1 inhibitor in a xenograft mouse model.
Caption: Xenograft model experimental workflow.
LSD1 Inhibition and Cell Fate
Inhibition of LSD1 can lead to the reactivation of silenced tumor suppressor genes and differentiation pathways, ultimately leading to cell cycle arrest, apoptosis, and reduced tumor growth. For instance, in AML, LSD1 inhibition can induce myeloid differentiation.[1]
Caption: Cellular effects of LSD1 inhibition.
Conclusion
The preclinical data from various mouse models strongly support the therapeutic potential of LSD1 inhibitors in a range of cancers. These agents have demonstrated the ability to inhibit tumor growth, reduce disease burden, and improve survival. The mechanisms of action are complex, involving the epigenetic reprogramming of cancer cells to induce cell cycle arrest, apoptosis, and differentiation. The detailed experimental protocols and understanding of the underlying signaling pathways are essential for the continued development and clinical translation of this promising class of anti-cancer drugs. Further research will be crucial to identify predictive biomarkers and optimal combination strategies to maximize the clinical benefit of LSD1 inhibition.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lsd1-IN-24 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays relevant to the characterization of Lsd1-IN-24, an inhibitor of Lysine-Specific Demethylase 1 (LSD1). The protocols and data presentation are intended to guide researchers in the evaluation of this and other similar epigenetic modulators.
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active transcription.[1][2] By removing these methyl groups, LSD1 primarily functions as a transcriptional repressor.[2] However, it can also act as a co-activator for certain nuclear receptors, such as the androgen and estrogen receptors, by demethylating H3K9.[3][4] Given its overexpression in various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer, LSD1 has emerged as a significant therapeutic target in oncology.[5][6]
In vitro assays are fundamental for determining the potency, selectivity, and mechanism of action of LSD1 inhibitors like this compound. These assays can be broadly categorized into biochemical assays, which measure direct enzyme inhibition, and cellular assays, which assess the compound's effects in a biological context.
Data Presentation: Comparative Analysis of In Vitro LSD1 Assays
The selection of an appropriate assay depends on the specific research question, available equipment, and desired throughput. Below is a summary of common in vitro assays for LSD1 inhibitors.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Biochemical Assays | ||||
| Peroxidase-Coupled (Colorimetric/Fluorometric) | Measures hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction. H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a substrate, producing a colorimetric or fluorescent signal.[7][8][9] | Continuous, relatively sensitive, and suitable for high-throughput screening (HTS).[7] | Prone to interference from compounds that affect HRP activity or have antioxidant properties.[7] | Absorbance (e.g., 515 nm) or Fluorescence (e.g., Ex/Em = 530-540/585-595 nm).[7][8] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | A proximity-based assay using two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor (e.g., XL665), that recognize different states of the histone substrate (e.g., methylated vs. unmethylated).[5] | High sensitivity, low background, and robust for HTS. | Requires specific antibody pairs and a dedicated HTRF plate reader. | Time-resolved fluorescence ratio. |
| Antibody-Based (ELISA/DELFIA) | An immobilized substrate is incubated with LSD1 and the inhibitor. The product is detected using a specific antibody, followed by a secondary antibody conjugated to an enzyme (for ELISA) or a lanthanide (for DELFIA).[7][10] | Directly measures the demethylated product, reducing byproduct-related artifacts.[11] | Often requires multiple wash steps (heterogeneous), making it lower throughput than coupled assays. | Absorbance, Fluorescence, or Time-Resolved Fluorescence.[10] |
| Mass Spectrometry (MS) | Directly measures the mass change of the peptide substrate as it is demethylated by LSD1. | Highly sensitive and provides direct, label-free detection of substrate and product. Considered a gold standard for confirming hits.[7] | Low throughput, requires specialized and expensive instrumentation.[7] | Mass-to-charge ratio (m/z) of substrate and product. |
| Cellular Assays | ||||
| Target Engagement | Measures the binding of the inhibitor to LSD1 within intact cells. This can be achieved using cellular thermal shift assays (CETSA) or chemoprobes that compete for binding.[5] | Confirms the compound reaches and interacts with its intended target in a cellular environment.[5] | Can be technically challenging and may require specific reagents (e.g., biotinylated probes). | Western blot, ELISA, or fluorescence. |
| Histone Methylation Analysis | Quantifies the levels of specific histone marks (e.g., H3K4me2) in cells treated with the inhibitor. | Provides direct evidence of the inhibitor's effect on LSD1's enzymatic activity in a cellular context. | Can be influenced by the activity of other histone-modifying enzymes. | Western blot, immunofluorescence, or flow cytometry. |
| Cell Viability/Proliferation | Assesses the effect of the inhibitor on the growth and survival of cancer cell lines known to be dependent on LSD1 activity.[5] | Provides a functional readout of the inhibitor's anti-cancer potential. | The observed effect may not be solely due to LSD1 inhibition (off-target effects). | Luminescence (e.g., CellTiter-Glo), Fluorescence (e.g., resazurin), or colorimetric (e.g., MTT) assays. |
| Gene Expression Analysis | Measures changes in the mRNA levels of known LSD1 target genes. | Confirms the inhibitor's impact on the transcriptional regulatory functions of LSD1. | Can be complex to interpret due to the wide range of genes regulated by LSD1. | qRT-PCR or RNA-sequencing. |
Experimental Protocols
Biochemical Assay: Fluorometric Peroxidase-Coupled LSD1 Inhibition Assay
This protocol is designed to determine the IC₅₀ value of this compound by measuring its ability to inhibit the demethylation of a di-methylated H3K4 peptide substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
Di-methylated H3(1-21)K4 peptide substrate
-
This compound and a reference inhibitor (e.g., Tranylcypromine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or a similar fluorogenic HRP substrate)
-
Black, flat-bottom 96- or 384-well microplates
-
Plate reader capable of fluorescence measurement (Ex/Em = 530-540/590 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (e.g., ≤0.5%).
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a microplate, add the diluted this compound or reference inhibitor to the appropriate wells.
-
Include "no inhibitor" controls (100% activity) and "no enzyme" controls (background).
-
Add recombinant LSD1 enzyme to all wells except the "no enzyme" controls. The final concentration of LSD1 should be optimized for a robust signal (e.g., 20-50 nM).
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction Initiation:
-
Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer. The substrate concentration should be at or near its Kₘ value for LSD1.
-
Add the reaction mix to all wells to start the reaction.
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the average background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Assay: Western Blot for H3K4me2 Levels
This protocol assesses the ability of this compound to increase H3K4me2 levels in a relevant cancer cell line (e.g., MV4-11 for AML).
Materials:
-
AML cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the relative change in methylation upon inhibitor treatment.
-
Visualizations
Signaling Pathway of LSD1 Action
Caption: LSD1's dual role in gene regulation via histone demethylation.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of an LSD1 inhibitor.
References
- 1. Design, Synthesis, and In Vitro Evaluation of Novel Histone H3 Peptide-Based LSD1 Inactivators Incorporating α,α-Disubstituted Amino Acids with γ-Turn-Inducing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. LSD1 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 10. epigentek.com [epigentek.com]
- 11. epigentek.com [epigentek.com]
Application Notes and Protocols for Lsd1-IN-24 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-24 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers.[1] LSD1 plays a crucial role in tumorigenesis by altering histone methylation patterns and regulating the expression of genes involved in cell proliferation, differentiation, and survival.[2][3] Inhibition of LSD1 with this compound has been shown to protect H3K4me1/2 from demethylation, mediate the expression of PD-L1, and enhance T-cell killing of cancer cells, highlighting its therapeutic potential.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its biological activity and mechanism of action.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other representative LSD1 inhibitors against the LSD1 enzyme and various cancer cell lines. This data is essential for selecting appropriate starting concentrations for in vitro experiments.
| Compound | Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| This compound | LSD1 (human) | Biochemical | 0.247 µM | [1] |
| BGC-823 (gastric cancer) | PD-L1 reduction | 0-20 µM (5 days) | [1] | |
| MFC (gastric cancer) | Cell Proliferation | No significant effect | [1] | |
| ORY-1001 (Iadademstat) | LSD1 | Biochemical | 18 nM | [4] |
| MLL-AF9 cells | Differentiation (CD11b induction) | Sub-nanomolar | [4] | |
| GSK-2879552 | LSD1 | Biochemical | 24 nM | |
| NCI-H1417 (SCLC) | Cell Growth | Effective in vivo | ||
| SP-2509 | LSD1 | Biochemical | 2.5 µM | [3] |
| Tranylcypromine (TCP) | LSD1 | Biochemical | 5.6 µM | [3] |
| THP-1 (AML) | Differentiation (CD11b induction) | ~1.4 µM | [3] |
Signaling Pathways and Experimental Workflow
LSD1 Signaling Network
LSD1 is a key epigenetic regulator that influences multiple signaling pathways implicated in cancer. Its inhibition can lead to the reactivation of tumor suppressor genes and the modulation of immune responses. The diagram below illustrates the central role of LSD1 and the pathways it affects.
Caption: LSD1 signaling network and the inhibitory action of this compound.
General Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for evaluating the cellular effects of this compound.
Caption: General experimental workflow for this compound cell-based assays.
Experimental Protocols
Cell Proliferation Assay (MTT/CCK8)
This protocol determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Kasumi-1, NCI-H1417, BGC-823)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT or CCK8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 20 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48 to 96 hours.
-
Add 10 µL of MTT or CCK8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot for Histone Methylation
This protocol is used to assess the in-cell activity of this compound by measuring the levels of its target histone mark, H3K4me2.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me2, anti-H3K4me1, anti-LSD1, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO control for 24-48 hours.
-
Lyse the cells with RIPA buffer and collect the total protein.
-
Quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (Histone H3).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to LSD1 within the cellular environment.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)
-
Centrifuge
-
Western blot materials (as described above)
Procedure:
-
Culture cells to a high density and treat with this compound (a concentration at or above the IC50, e.g., 1-10 µM) or DMSO for 1-3 hours.
-
Harvest and wash the cells with PBS, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and room temperature).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble LSD1 by Western blot. An increase in the thermal stability of LSD1 in the presence of this compound indicates target engagement.[5]
Logical Relationship Diagram
The following diagram illustrates the logical relationship between inhibiting LSD1 and the expected cellular outcomes, providing a framework for interpreting experimental results.
Caption: Logical flow from LSD1 inhibition to cellular outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chengdu Easton Biopharmaceuticals discovers new LSD1 inhibitors for cancer | BioWorld [bioworld.com]
Application Notes and Protocols for LSD1 Inhibition in Cancer Cells
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Overexpression of LSD1 has been observed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, prostate cancer, and Ewing sarcoma, and is often associated with poor prognosis.[3][4] As a key regulator of gene expression, LSD1 is involved in various cellular processes such as proliferation, differentiation, and epithelial-mesenchymal transition (EMT).[3][4] Consequently, inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.
This document provides detailed application notes and protocols for researchers and drug development professionals working with LSD1 inhibitors in cancer cell lines. While the specific inhibitor "Lsd1-IN-24" is not extensively documented in the available scientific literature, the following information, based on widely studied LSD1 inhibitors, serves as a comprehensive guide for investigating the effects of LSD1 inhibition in cancer cells.
Data Presentation: In Vitro Efficacy of LSD1 Inhibitors
The following tables summarize the in vitro potency of various LSD1 inhibitors across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of LSD1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Cpd 16 | Acute Myeloblastic Leukemia | Kasumi-1 | 0.59 | [5] |
| Small Cell Lung Cancer | H1417 | 2.79 | [5] | |
| GSK2879552 | - | - | 24 | [3] |
| LTM-1 | Leukemia | MV-4-11 | 160 | [6] |
| SP2509 | Ewing Sarcoma | - | Varies | [7] |
| HCI-2509 | Lung Adenocarcinoma | - | 300-5000 | [8] |
Note: IC50 values can vary depending on the assay conditions, cell line, and exposure time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the effect of an LSD1 inhibitor on the viability of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LSD1 inhibitor (e.g., this compound)
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of the LSD1 inhibitor in complete culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
-
Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all experimental wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blotting for Histone Methylation
This protocol is for assessing the effect of LSD1 inhibition on the methylation status of H3K4me2, a direct target of LSD1. An increase in H3K4me2 levels indicates successful inhibition of LSD1's demethylase activity.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LSD1 inhibitor
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the LSD1 inhibitor at various concentrations (e.g., 0.75 µM and 1.5 µM) for 48 hours.[2] Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for histone content, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
To ensure equal protein loading, re-probe with an antibody against a housekeeping protein like Actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K4me2 signal to the total Histone H3 signal and/or the loading control.[2]
-
Mandatory Visualizations
Signaling Pathway of LSD1 in Cancer
Description of LSD1 Signaling Pathway
LSD1 primarily acts as a transcriptional co-repressor by demethylating H3K4me1/2, leading to a repressive chromatin state.[2] However, it can also act as a co-activator by demethylating H3K9me1/2.[1] Beyond histones, LSD1 has several non-histone substrates, including the tumor suppressor p53, DNA methyltransferase 1 (DNMT1), and hypoxia-inducible factor 1-alpha (HIF-1α).[1][3] By demethylating these proteins, LSD1 can modulate their activity and stability, thereby impacting crucial cancer-related processes such as cell cycle arrest, DNA methylation, angiogenesis, and glycolysis.[1][3][9] Pharmacological inhibition of LSD1 blocks these activities, leading to anti-tumor effects.
Experimental Workflow for Evaluating LSD1 Inhibitors
Description of Experimental Workflow
The evaluation of a novel LSD1 inhibitor typically begins with the selection of relevant cancer cell lines. A dose-response assay is then performed to determine the IC50 value of the compound. Following this, a target engagement assay, such as a western blot for H3K4me2, is crucial to confirm that the compound is inhibiting LSD1 at the cellular level. Subsequently, a variety of phenotypic assays can be conducted to elucidate the biological effects of LSD1 inhibition, including cell cycle analysis, apoptosis assays, and invasion or migration assays. The collective data from these experiments provide a comprehensive understanding of the inhibitor's anti-cancer activity.
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FBXO24 suppresses breast cancer tumorigenesis by targeting LSD1 for ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chengdu Easton Biopharmaceuticals discovers new LSD1 inhibitors for cancer | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
Application Notes: Monitoring H3K4me2 Levels Upon Lsd1-IN-24 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (Lsd1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Lsd1 specifically removes mono- and di-methyl groups from H3K4 (H3K4me1/me2), marks generally associated with active gene transcription. By removing these marks, Lsd1 primarily functions as a transcriptional co-repressor. Its activity is implicated in various cellular processes, including differentiation, proliferation, and development. Dysregulation of Lsd1 has been linked to several cancers, making it a promising target for therapeutic intervention.[1][2][3][4] Lsd1-IN-24 is a potent and specific inhibitor of Lsd1. These application notes provide a detailed protocol for utilizing this compound to investigate its effects on H3K4me2 levels in cultured cells using Western blotting.
Mechanism of Action
Lsd1, as part of a larger protein complex, binds to chromatin and catalyzes the oxidative demethylation of H3K4me2 to H3K4me1 and H3K4me0. This enzymatic activity leads to a more condensed chromatin state and transcriptional repression of target genes. This compound inhibits this catalytic activity, resulting in an accumulation of H3K4me2 at Lsd1 target sites and globally. This increase in the H3K4me2 active mark can lead to the de-repression of tumor suppressor genes and other genes involved in cell differentiation.
Caption: Mechanism of Lsd1 and its inhibition by this compound.
Data Presentation
The following table summarizes representative quantitative data from studies using Lsd1 inhibitors, demonstrating the expected increase in H3K4me2 levels. Data is presented as fold change relative to a vehicle control.
| Cell Line | Lsd1 Inhibitor | Concentration | Treatment Time | H3K4me2 Fold Increase (Mean ± SD) | Reference |
| 786-O | SP2509 | 50 nM | 24 hours | 1.8 ± 0.2 | [5] |
| CAKI-1 | SP2509 | 50 nM | 24 hours | 1.6 ± 0.15 | [5] |
| HCT116 | Oligoamine analogue | 10 µM | 48 hours | ~2.5 | [6] |
| Human Epidermal Progenitors | GSK-LSD1 | 2 µM | 48 hours | Global increase of ~6% in H3K4me2 regions | [7] |
| Human Monocytic Leukemia Cells | Dox-induced LSD1 Knockdown | 100 ng/ml | 96 hours | Significant increase at specific gene promoters | [8] |
Note: The exact fold increase for this compound may vary depending on the cell line, concentration, and treatment duration. The data above serves as an example of expected outcomes with Lsd1 inhibition.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess changes in H3K4me2 levels following treatment with this compound.
Caption: Western blot workflow for H3K4me2 detection.
Materials and Reagents
-
Cell Line: A suitable cancer cell line known to express Lsd1 (e.g., AML, SCLC, or renal cell carcinoma cell lines like 786-O and CAKI-1).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
15% Tris-Glycine Polyacrylamide Gels
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membrane (0.2 µm pore size is recommended for histones)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-H3K4me2 antibody
-
Rabbit or Mouse anti-Total Histone H3 antibody (as a loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Protocol
1. Cell Culture and Treatment: a. Seed the chosen cell line in appropriate culture plates or flasks and allow them to adhere and reach 70-80% confluency. b. Prepare working concentrations of this compound in fresh culture medium. A concentration range of 1-10 µM is a suggested starting point for initial experiments, to be optimized for your specific cell line. c. Treat cells with varying concentrations of this compound for a specified duration. A 24 to 48-hour treatment period is recommended as a starting point.[6][9] d. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
2. Cell Lysis: a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA assay or a similar protein quantification method.
4. SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. d. Load 15-30 µg of protein per lane into a 15% Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder. e. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A transfer time of 1-2 hours at 100V is generally sufficient.
6. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-H3K4me2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The recommended antibody dilution should be obtained from the manufacturer's datasheet (typically 1:1000). c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system.
8. Re-probing for Loading Control: a. After imaging, the membrane can be stripped and re-probed for Total Histone H3 as a loading control. b. Follow the same immunoblotting steps (6 and 7) with the anti-Total Histone H3 antibody.
9. Data Analysis: a. Quantify the band intensities for H3K4me2 and Total Histone H3 for each sample using image analysis software (e.g., ImageJ). b. Normalize the H3K4me2 signal to the corresponding Total Histone H3 signal for each lane. c. Calculate the fold change in normalized H3K4me2 levels in this compound treated samples relative to the vehicle control.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Ensure the transfer was efficient by staining the membrane with Ponceau S after transfer.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., switch between non-fat milk and BSA).
-
Decrease the antibody concentrations.
-
-
Uneven Loading:
-
Ensure accurate protein quantification and careful loading.
-
Always normalize to a loading control like Total H3.
-
By following this detailed protocol, researchers can effectively utilize this compound to study its impact on H3K4me2 levels and gain valuable insights into the epigenetic regulation mediated by Lsd1.
References
- 1. Frontiers | Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma [frontiersin.org]
- 2. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-24 ChIP-seq Target Gene Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, including breast, prostate, and lung cancer, as well as acute myeloid leukemia (AML), making it a promising therapeutic target.[1][2][3] Lsd1-IN-24 is a small molecule inhibitor of LSD1. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of LSD1 and to understand how its inhibition by compounds like this compound affects the epigenetic landscape and gene expression.
These application notes provide a comprehensive protocol for performing ChIP-seq using this compound to identify its impact on LSD1 target gene engagement.
Mechanism of Action of LSD1 and its Inhibition
LSD1 functions as a transcriptional co-repressor when it demethylates H3K4me1/2, marks associated with active enhancers and promoters. Conversely, it can act as a co-activator by demethylating H3K9me1/2, which are repressive marks.[4] LSD1 is a component of several large protein complexes, including the CoREST complex, which are essential for its activity on nucleosomal substrates.[4] The inhibition of LSD1 by small molecules like this compound is expected to lead to an accumulation of H3K4 and H3K9 methylation at LSD1 target sites, thereby altering the transcriptional program of the cell. This can lead to the reactivation of tumor suppressor genes or the repression of oncogenes.[3]
Quantitative Data on LSD1 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes the IC50 values for several well-characterized LSD1 inhibitors to provide a reference for expected potency.
| Inhibitor | IC50 (nM) | Cell Line/Assay Condition |
| GSK2879552 | 24 | Biochemical Assay |
| ORY-1001 (Iadademstat) | 18 | Biochemical Assay |
| NCD Compounds (NCD18, NCD25, NCD41) | 300 - 580 | Biochemical Assay |
| OG-668 | 7.6 | HTRF Assay |
| Tranylcypromine (TCP) | 5600 | HTRF Assay |
| SP-2509 | 2500 | HTRF Assay |
Table 1: IC50 values of various LSD1 inhibitors. Data compiled from multiple sources.[1][5][6]
Experimental Protocols
Detailed ChIP-seq Protocol for Target Gene Analysis following this compound Treatment
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Culture and this compound Treatment:
-
Culture cells of interest to a confluence of 80-90%.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours). The optimal concentration and treatment time should be determined empirically, for instance, by performing a dose-response curve and measuring the expression of a known LSD1 target gene.
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease). The optimal shearing conditions need to be determined for each cell type.[7]
4. Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with an anti-LSD1 antibody or a control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
5. Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by incubating the eluate at 65°C overnight with the addition of NaCl.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.
6. DNA Purification:
-
Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol precipitation.
7. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's instructions (e.g., Illumina ChIP-Seq DNA Sample Prep Kit).
-
Perform high-throughput sequencing.
8. Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the appropriate reference genome.
-
Perform peak calling to identify regions of LSD1 enrichment.
-
Perform differential binding analysis between this compound treated and control samples to identify regions with altered LSD1 occupancy.
-
Annotate the peaks to nearby genes and perform functional enrichment analysis (e.g., GO and pathway analysis) to understand the biological processes regulated by LSD1.
Visualizations
Caption: LSD1 Signaling Pathways and Inhibition by this compound.
Caption: Experimental Workflow for this compound ChIP-seq.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ChIP-Seq: Introduction, Features, Workflow, and Applications - CD Genomics [rna.cd-genomics.com]
Preparation of LSD1-IN-24 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of LSD1-IN-24, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and activity in downstream applications.
Introduction to this compound
This compound is a potent and selective inhibitor of LSD1, an enzyme that plays a critical role in epigenetic regulation through the demethylation of histone and non-histone proteins.[1][2][3] Dysregulation of LSD1 activity has been implicated in various cancers, making it an important target for therapeutic development.[4] this compound has been shown to mediate the expression of PD-L1 and enhance T-cell killing responses in cancer models. Accurate preparation of stock solutions is the first critical step for reliable and reproducible experimental outcomes in cell-based assays and in vivo studies.
Quantitative Data Summary
For ease of use and comparison, the following tables summarize the key quantitative data for this compound solubility and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (with assistance) |
| DMSO | ≥ 25 mg/mL |
| Data sourced from MedChemExpress product information. Assistance methods may include vortexing and sonication. |
Table 2: Recommended Storage of this compound Solutions
| Solution Type | Storage Temperature | Shelf Life |
| DMSO Stock | -80°C | 6 months |
| -20°C | 1 month | |
| Powder | -20°C | 3 years |
| To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder. Note: The molecular weight of this compound is required for molarity calculations. Please refer to the manufacturer's certificate of analysis for the exact molecular weight.
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve the appropriate mass of this compound in 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Working Solution
This protocol provides an example of how to prepare a working solution of this compound for animal experiments, using a co-solvent system to maintain solubility in an aqueous vehicle.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile tubes
Procedure:
This protocol is for a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound will need to be adjusted based on the initial stock concentration and the desired final dosing concentration.
-
Initial Mixture: In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300: Add 4 volumes of PEG300 for every 1 volume of DMSO stock. Mix thoroughly by vortexing until the solution is homogeneous.
-
Add Tween-80: Add 0.5 volumes of Tween-80 for every 1 volume of the initial DMSO stock. Mix thoroughly.
-
Add Saline: Slowly add 4.5 volumes of saline for every 1 volume of the initial DMSO stock while vortexing to bring the solution to the final volume.
-
Final Check: Ensure the final solution is clear and free of precipitation. This working solution should be prepared fresh on the day of use.
Signaling Pathway and Experimental Workflow
LSD1 Stability Regulation via the CARM1-USP7 Axis
LSD1 protein levels are tightly regulated post-translationally. One key pathway involves the interplay between the arginine methyltransferase CARM1 and the deubiquitinase USP7. This axis has been shown to be crucial in promoting breast cancer progression.[5][7] CARM1 methylates LSD1, which in turn promotes the binding of USP7.[5] USP7 then deubiquitinates LSD1, preventing its proteasomal degradation and thereby increasing its stability.[5] Stabilized LSD1 can then carry out its demethylase activity on histone substrates, leading to altered gene expression that promotes cancer cell invasion and metastasis.[5][7]
References
- 1. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Arginine methylation-dependent LSD1 stability promotes invasion and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KDM1A - Wikipedia [en.wikipedia.org]
- 7. Arginine methylation‐dependent LSD1 stability promotes invasion and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role and Therapeutic Potential of LSD1 Inhibition in Neuroblastoma Research
These application notes provide a comprehensive overview of the application of Lysine-Specific Demethylase 1 (LSD1) inhibitors in neuroblastoma research. While a specific compound designated "Lsd1-IN-24" is not prominently documented in the available literature, this document synthesizes data and protocols from research on various potent LSD1 inhibitors, providing a framework for investigating their therapeutic utility in this pediatric cancer.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9) and non-histone proteins.[1][2][3] In neuroblastoma, the most common extracranial solid tumor in children, high expression of LSD1 is correlated with a poorly differentiated, aggressive phenotype and poor patient prognosis.[4][5] LSD1 is involved in maintaining the undifferentiated state of neuroblastoma cells and its inhibition has been shown to induce differentiation, reduce cell viability, and inhibit tumor growth in preclinical models.[4][5] A key mechanism of LSD1 in high-risk neuroblastoma involves its interaction with the MYCN oncoprotein, a defining feature of aggressive disease. LSD1 acts as a scaffold for MYCN, stabilizing it and cooperating to repress tumor suppressor genes.[2][6][7]
Data Presentation
The following tables summarize the quantitative data on the efficacy of various LSD1 inhibitors in neuroblastoma cell lines as reported in the literature.
Table 1: In Vitro Efficacy of LSD1 Inhibitors in Neuroblastoma Cell Lines
| Inhibitor | Cell Line | MYCN Status | IC50 Value | Reference |
| HCI-2509 | LAN5 | Amplified | Low micromolar | [1] |
| HCI-2509 | NGP | Amplified | High nanomolar to low micromolar | [1] |
| HCI-2509 | SH-SY5Y | Not Amplified | High nanomolar to low micromolar | [1] |
| HCI-2509 | SK-N-SH | Not Amplified | High nanomolar to low micromolar | [1] |
| Compound 48 | - | MYCN-expressing | 0.58 µM | [8] |
| Tranylcypromine (TCP) | - | - | - | [4] |
Note: Specific IC50 values for Tranylcypromine were not detailed in the provided search results, but it was used as an early-generation monoamine oxidase inhibitor to demonstrate the principle of LSD1 inhibition.[4]
Signaling Pathways and Experimental Workflows
LSD1-MYCN Cooperative Gene Repression
LSD1 physically interacts with MYCN, particularly through the MYCN BoxIII domain, to form a repressive complex on the promoters of tumor suppressor genes such as CDKN1A (p21) and CLU (Clusterin).[2] This leads to their transcriptional silencing and promotes cell proliferation. Inhibition of LSD1 disrupts this complex, leading to the re-expression of these tumor suppressors.
Caption: LSD1 and MYCN cooperate to repress tumor suppressor genes, promoting proliferation.
LSD1 Regulation of Autophagy in Neuroblastoma
LSD1 can also regulate autophagy through the mTORC1 signaling pathway.[9] It achieves this by repressing the transcription of Sestrin2 (SESN2), a negative regulator of mTORC1. Inhibition of LSD1 leads to increased SESN2 expression, which in turn inhibits mTORC1 activity and enhances autophagy.[9]
Caption: LSD1 inhibition induces autophagy by upregulating SESN2 and inhibiting mTORC1.
General Experimental Workflow for Evaluating LSD1 Inhibitors
The following workflow outlines a typical experimental approach for characterizing the effects of a novel LSD1 inhibitor in neuroblastoma cell lines.
Caption: A stepwise workflow for the preclinical evaluation of LSD1 inhibitors in neuroblastoma.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an LSD1 inhibitor on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, LAN5, NGP)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
LSD1 inhibitor stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent (or other viability reagent like CellTiter-Glo)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of the LSD1 inhibitor in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis
This protocol is for assessing changes in the expression of key proteins (e.g., LSD1, MYCN, H3K4me2) following treatment with an LSD1 inhibitor.
Materials:
-
Neuroblastoma cells treated with LSD1 inhibitor and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-MYCN, anti-H3K4me2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the LSD1 inhibitor at a relevant concentration (e.g., 1x or 2x the IC50) for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in the mRNA expression of LSD1 target genes.
Materials:
-
Neuroblastoma cells treated with LSD1 inhibitor and vehicle control
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for target genes (e.g., CDKN1A, CLU, ALDOC, NRN1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Treat cells with the LSD1 inhibitor for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction by combining cDNA, SYBR Green master mix, and forward and reverse primers.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control. A significant increase in the expression of genes like ALDOC and NRN1 may be observed.[1]
The inhibition of LSD1 represents a promising therapeutic strategy for neuroblastoma, particularly for high-risk, MYCN-amplified tumors. The protocols and data presented here provide a foundational guide for researchers to explore the efficacy and mechanisms of novel LSD1 inhibitors. By disrupting key oncogenic pathways and promoting a more differentiated and less malignant phenotype, LSD1-targeted therapies may offer a new avenue for improving outcomes for children with this challenging disease. Further research, including in vivo studies and combination therapies, is warranted to translate these preclinical findings into clinical applications.[6][10]
References
- 1. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lysine-specific demethylase 1 is strongly expressed in poorly differentiated neuroblastoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. When combined, a novel inhibitor and an existing therapy enhance each other’s anti-cancer effects | MUSC | Charleston, SC [web.musc.edu]
- 7. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | EurekAlert! [eurekalert.org]
- 8. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysine-specific demethylase LSD1 regulates autophagy in neuroblastoma through SESN2-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | College of Pharmacy | MUSC [pharmacy.musc.edu]
Application Notes and Protocols for Lsd1-IN-24 in Animal Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-24 is a selective inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers and implicated in tumor progression and metastasis.[1][2][3] Inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.[4][5] These application notes provide a comprehensive guide for the use of this compound in preclinical animal xenograft studies, covering its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, primarily functions to demethylate mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes.[4][5] It can also demethylate H3K9me1/2, resulting in transcriptional activation.[5] Beyond histones, LSD1 targets several non-histone proteins, including p53, E2F1, and DNMT1, thereby regulating a wide array of cellular processes such as cell proliferation, differentiation, and epithelial-mesenchymal transition (EMT).[4][5]
This compound selectively inhibits the catalytic activity of LSD1, leading to an accumulation of H3K4me1/2 at target gene promoters, which in turn can reactivate tumor suppressor genes and inhibit oncogenic signaling pathways.[1][2]
Signaling Pathway
The signaling pathways modulated by LSD1 are complex and context-dependent. In gastric cancer, a relevant model for the MFC cell line, LSD1 has been shown to be involved in the regulation of the VEGF-C/PI3K/AKT and EMT signaling pathways.[4][6] Inhibition of LSD1 can disrupt these pathways, leading to decreased cell proliferation, migration, and invasion.[4][6] Furthermore, this compound has been observed to mediate the expression of PD-L1, suggesting a role in modulating the tumor immune microenvironment and enhancing T-cell killing responses.[1][2]
Figure 1: Simplified signaling pathway of LSD1 and the effect of this compound.
Quantitative Data
The following table summarizes the in vitro and in vivo data currently available for this compound and other relevant LSD1 inhibitors. This data can be used as a reference for experimental design.
| Compound | IC50 (LSD1) | Cell Line | In Vivo Model | Dosage & Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 0.247 µM | BGC-823, MFC | MFC Xenograft | 0-50 mg/kg, oral gavage, daily for 2 weeks | Dose-dependent | [1][2] |
| GSK2879552 | 24 nM | NCI-H1417 (SCLC) | NCI-H1417 Xenograft | 1.5 mg/kg, p.o., daily | 83% | [5][7] |
| HCI-2509 (SP2509) | 13 nM | Various | Ewing Sarcoma, Prostate Cancer Xenografts | 25-30 mg/kg, i.p., daily | Significant | [6] |
Experimental Protocols
This compound Formulation for Oral Gavage
Note: this compound is predicted to be a hydrophobic compound. The following are general formulation strategies for such small molecules and should be optimized for this compound.
Vehicle Options:
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline: A common vehicle for many small molecules.
-
0.5% Methylcellulose (w/v) in sterile water: A suspension formulation suitable for oral gavage.
Preparation Protocol (Example with Methylcellulose):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Add a small amount of the methylcellulose solution to the this compound powder to create a paste.
-
Gradually add the remaining methylcellulose solution while continuously vortexing or sonicating to ensure a uniform suspension.
-
Prepare the formulation fresh daily before administration.
Animal Xenograft Study Workflow
The following diagram outlines a typical workflow for a xenograft study using this compound.
Figure 2: General workflow for an animal xenograft study.
Detailed Xenograft Protocol (Adapted for this compound)
a. Cell Culture and Implantation:
-
Culture MFC (Mouse Forestomach Carcinoma) cells in appropriate media and conditions until they reach 80-90% confluency.[1][8]
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free media at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
b. Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
c. Drug Administration:
-
Administer this compound (e.g., 10, 25, or 50 mg/kg) or vehicle control daily via oral gavage for the duration of the study (e.g., 14 days).[1][2]
d. Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the animals daily for any signs of toxicity or distress.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or the observation of significant toxicity.
-
At the endpoint, euthanize the animals according to approved institutional protocols and collect tumors and other relevant tissues for further analysis (e.g., Western blot, IHC, gene expression analysis).
e. Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).[7][9] This includes minimizing animal suffering, using appropriate anesthesia and euthanasia methods, and adhering to humane endpoints.
Conclusion
This compound is a promising selective LSD1 inhibitor with demonstrated in vitro and in vivo activity. The protocols and data presented in these application notes provide a foundation for designing and executing robust preclinical xenograft studies. Researchers should perform initial dose-ranging and formulation optimization studies to determine the optimal therapeutic window for this compound in their specific cancer model.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. Upregulation of LSD1 promotes migration and invasion in gastric cancer through facilitating EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitor 24 Datasheet DC Chemicals [dcchemicals.com]
- 6. shRNA-interfering LSD1 inhibits proliferation and invasion of gastric cancer cells via VEGF-C/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethical and legislative advances in xenotransplantation for clinical translation: focusing on cardiac, kidney and islet cell xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Establishment of a mouse forestomach carcinoma cell line (MFC) with spontaneous hematogenous metastasis and preliminary study of its biological characteristics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Close contacts of xenograft recipients: Ethical considerations due to risk of xenozoonosis [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-24 in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-24, also identified as compound 3s, is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in tumorigenesis and immune evasion.[1] LSD1 is frequently overexpressed in various cancers, including gastric cancer, where it contributes to an immunosuppressive tumor microenvironment (TME).[2][3] this compound has emerged as a valuable tool for studying the intricate interplay between epigenetic regulation and anti-tumor immunity. By inhibiting LSD1, this compound can modulate the expression of immune checkpoint proteins and enhance the activity of tumor-infiltrating lymphocytes, thereby offering a promising strategy for cancer immunotherapy research.
These application notes provide a comprehensive overview of the use of this compound in studying the TME, with a focus on its application in gastric cancer models. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the use of this compound in preclinical research.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (LSD1 inhibition) | - | 0.247 µM | [1] |
| Effect on PD-L1 Expression | BGC-823, MFC | Dose-dependent reduction | [4] |
| Effect on T-cell Killing | BGC-823, MFC | Dose-dependent enhancement | [1][4] |
Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Parameter | Treatment Group | Observation | Reference |
| Tumor Growth | This compound | Dose-dependent inhibition | [4] |
| Tumor Weight | This compound | Dose-dependent decrease | |
| Immune Cell Infiltration | This compound | Increased CD3+, CD4+, CD8+ T cells | |
| Cytokine Expression | This compound | Upregulation of IL-2 and IFN-γ |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects by reversing the immunosuppressive TME. The primary mechanism involves the inhibition of LSD1's demethylase activity, leading to alterations in gene expression within both cancer cells and immune cells.
A key target of this compound-mediated LSD1 inhibition is the programmed death-ligand 1 (PD-L1). By reducing PD-L1 expression on tumor cells, this compound enhances the ability of cytotoxic T lymphocytes (CTLs) to recognize and eliminate cancer cells.[1][4] This effect is, at least in part, mediated through the modulation of signaling pathways that regulate PD-L1 expression, such as the JAK/STAT and NF-κB pathways.[5][6]
Furthermore, inhibition of LSD1 by this compound promotes the infiltration of effector T cells (CD4+ and CD8+) into the tumor and increases the production of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for a robust anti-tumor immune response.
Experimental Protocols
In Vitro T-cell Mediated Cytotoxicity Assay
This protocol details the steps to assess the ability of this compound to enhance T-cell killing of gastric cancer cells.
a. Cell Culture:
-
Culture human gastric cancer cell lines (e.g., BGC-823, MFC) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors and activate T cells using CD3/CD28 antibodies for 48-72 hours.
b. Co-culture and Treatment:
-
Seed gastric cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, treat the cancer cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours.
-
After 24 hours, add activated T cells to the wells at an effector-to-target (E:T) ratio of 10:1.
-
Co-culture the cells for an additional 24-48 hours.
c. Cytotoxicity Measurement:
-
Measure T-cell mediated cytotoxicity using a lactate dehydrogenase (LDH) release assay or a flow cytometry-based method.
-
For LDH assay, collect the supernatant and measure LDH activity according to the manufacturer's instructions.
-
For flow cytometry, stain the cells with markers for cancer cells (e.g., EpCAM) and dead cells (e.g., 7-AAD or Propidium Iodide) to quantify the percentage of dead target cells.
In Vivo Xenograft Model
This protocol describes the use of this compound in a subcutaneous gastric cancer xenograft model to evaluate its anti-tumor efficacy and effects on the TME.
a. Animal Model:
-
Use 6-8 week old female BALB/c nude mice or other appropriate immunocompromised strains.
-
Subcutaneously inject 5 x 10^6 MFC gastric cancer cells suspended in 100 µL of PBS into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width^2) every 2-3 days.
b. Treatment:
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
-
Administer this compound orally via gavage at desired doses (e.g., 25, 50 mg/kg) daily for a specified period (e.g., 14-21 days).
-
The control group should receive the vehicle solution.
-
Monitor the body weight of the mice as an indicator of toxicity.
c. Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process a portion of the tumor for histological analysis (H&E staining) and immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and immune cell infiltration (e.g., CD3, CD4, CD8).
-
Homogenize another portion of the tumor to extract RNA and protein for qPCR and Western blot analysis of genes and proteins of interest (e.g., PD-L1, IL-2, IFN-γ).
Conclusion
This compound is a valuable chemical probe for investigating the role of LSD1 in shaping the tumor microenvironment. Its ability to downregulate PD-L1 and enhance T-cell-mediated anti-tumor immunity makes it a relevant tool for preclinical studies in immuno-oncology, particularly in the context of gastric cancer. The provided protocols offer a foundation for researchers to explore the therapeutic potential of LSD1 inhibition in various cancer models. Further research may focus on combination therapies, for instance, pairing this compound with immune checkpoint inhibitors to achieve synergistic anti-tumor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastric Xenograft Models - Altogen Labs [altogenlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. LSD1 inhibitor suppresses gastric tumor cell growth and promotes T-cell response in vivo | BioWorld [bioworld.com]
- 5. Inhibition of lysine-specific demethylase 1 (LSD1) prevented tumor growth and metastasis by downregulating PD-L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKCα-LSD1-NF-κB-Signaling Cascade Is Crucial for Epigenetic Control of the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lsd1-IN-24 solubility in DMSO and cell culture media
Welcome to the technical support center for Lsd1-IN-24. This guide provides detailed information on the solubility, handling, and application of this compound in experimental settings, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).
Q2: How should I prepare a stock solution of this compound?
A2: We recommend preparing a stock solution in DMSO at a concentration of up to 25.0 mg/mL. For a 10 mM stock solution, dissolve the appropriate mass of this compound in 1 mL of DMSO.[1][2]
Q3: What is the stability of the this compound stock solution in DMSO?
A3: When stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it is stable for 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: Can I dissolve this compound directly in cell culture media?
A4: Direct dissolution in aqueous solutions like cell culture media is not recommended due to the low aqueous solubility of this compound. A stock solution in DMSO should be prepared first and then diluted to the final concentration in the cell culture medium.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many cell lines tolerating up to 1%. It is always best to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Solubility Data
The following table summarizes the solubility of this compound in DMSO.
| Solvent | Maximum Concentration | Notes |
| DMSO | 25.0 mg/mL | A clear solution can be achieved. |
| DMSO | 10 mM | Commercially available as a pre-made solution.[1][2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
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Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solution for Cell-Based Assays
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Serially dilute the stock solution with cell culture medium to achieve the desired final concentration.
-
Ensure that the final DMSO concentration in the culture medium does not exceed 0.5% to avoid toxicity.
-
Add the working solution to your cell cultures and mix gently by swirling the plate.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution in cell culture media | The aqueous solubility of this compound is low. The final concentration in the media may be too high. | - Ensure the final concentration of this compound in the cell culture medium is within a soluble range for your specific medium. - Increase the final volume of the cell culture medium to lower the concentration of this compound. - Consider using a pre-warmed cell culture medium for dilution. - Mix the solution thoroughly immediately after adding the DMSO stock to the medium. |
| Cell toxicity or unexpected off-target effects | The final DMSO concentration may be too high for your specific cell line. | - Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. - Lower the final DMSO concentration by preparing a more concentrated stock solution of this compound if solubility allows, or by increasing the final culture volume. - Ensure the DMSO used is of high purity (cell culture grade). |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of the stock solution. - Degradation of the compound. | - Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[1] - Use a fresh aliquot for each experiment. - Store the stock solution at the recommended temperature (-80°C for long-term storage).[1] |
| Difficulty dissolving the compound in DMSO | The compound may require more energy to dissolve completely. | - Gently warm the solution (e.g., in a 37°C water bath) for a short period. - Use a sonicator to aid dissolution. |
Visualizations
Experimental Workflow for Cell-Based Assays
References
Lsd1-IN-24 Technical Support Center: Stability and Storage Guidelines
For researchers, scientists, and drug development professionals utilizing Lsd1-IN-24, ensuring the stability of the compound in solution is critical for obtaining accurate and reproducible experimental results. This guide provides a comprehensive overview of recommended storage conditions, a detailed protocol for assessing stability in your specific experimental solutions, and answers to frequently asked questions.
Recommended Storage Conditions for this compound Stock Solutions
To maintain the integrity of this compound, it is crucial to adhere to appropriate storage protocols. Based on manufacturer recommendations, the following conditions are advised for stock solutions.
| Temperature | Duration | Recommendations |
| -80°C | 6 months | For long-term storage, it is recommended to use within 6 months.[1] |
| -20°C | 1 month | For shorter-term storage, use within 1 month.[1] |
Note: For working solutions intended for in vivo experiments, it is strongly recommended to prepare them fresh on the day of use to ensure optimal potency.[1] A common formulation for in vivo use involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Experimental Protocol: Assessing the Stability of this compound in Aqueous Solutions
Given that the stability of this compound can be influenced by the specific buffer, pH, and presence of other molecules in your experimental setup, performing a dedicated stability study is recommended. The following is a general protocol to assess the stability of this compound in your aqueous solution of choice using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of this compound in a specific aqueous solution over time at various temperatures.
Materials:
-
This compound
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Your aqueous buffer of interest (e.g., PBS, cell culture medium)
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DMSO (or other appropriate solvent for initial stock)
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
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Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
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Autosampler vials
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare the Working Solution: Dilute the DMSO stock solution into your aqueous buffer of interest to the final working concentration you intend to use in your experiments. Ensure the final concentration of DMSO is low enough to not affect your assay (typically <1%).
-
Initial Sample (Time Zero): Immediately after preparing the working solution, take an aliquot and analyze it by HPLC. This will serve as your time zero (T=0) reference.
-
Incubation: Aliquot the remaining working solution into separate vials for each time point and temperature you wish to test. Place the vials in the respective temperature-controlled environments.
-
Time Points: Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours). At each time point, take a vial from each temperature condition and either analyze it immediately by HPLC or freeze it at -80°C for later analysis.
-
HPLC Analysis:
-
Set up an HPLC method capable of separating this compound from any potential degradation products. A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing a small amount of an acid like formic acid or TFA to improve peak shape) is a common starting point.
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Monitor the elution profile at a wavelength where this compound has strong absorbance.
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Inject the samples from each time point and temperature.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining this compound against time for each temperature to visualize the degradation kinetics.
-
Troubleshooting and FAQs
Q1: My this compound precipitated when I diluted it into my aqueous buffer. What can I do?
A1: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit in your buffer. Try testing a lower final concentration.
-
Increase the Cosolvent Percentage: While keeping the final DMSO concentration low is ideal for biological assays, for stability studies, you might need a slightly higher percentage. Test if increasing the final DMSO concentration (e.g., to 1-2%) helps maintain solubility.
-
Use a Different Cosolvent: Solvents like PEG300 or Tween-80 can be used in combination with DMSO to improve solubility in aqueous solutions.[1]
-
Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can help dissolve the compound.[1] However, be aware that elevated temperatures might accelerate degradation.
Q2: I see new peaks appearing in my HPLC chromatogram over time. What does this mean?
A2: The appearance of new peaks that are not present in your T=0 sample is indicative of this compound degradation. The area of these new peaks should ideally increase as the area of the parent this compound peak decreases. This confirms that your HPLC method is capable of separating the parent compound from its degradation products, which is a key requirement for a stability-indicating method.
Q3: How do I know if the loss of my compound is due to degradation or adsorption to the container?
A3: Adsorption to plasticware can be an issue. To test for this, you can prepare a solution of this compound in your buffer, immediately transfer it to a new tube, and analyze the concentration in both the original and the new tube. A significant drop in concentration in the new tube suggests adsorption. Using low-adsorption plasticware or glass vials can help mitigate this.
Q4: What is the biological context of inhibiting LSD1?
A4: Lysine-specific demethylase 1 (LSD1) is an enzyme that removes methyl groups from histone and non-histone proteins, thereby regulating gene expression.[2][3][4] In many cancers, LSD1 is overexpressed and contributes to the suppression of tumor suppressor genes and the promotion of oncogenic pathways.[5] By inhibiting LSD1, compounds like this compound can reactivate the expression of these silenced genes, leading to anti-tumor effects such as cell differentiation and apoptosis. The signaling pathway below provides a simplified overview of LSD1's role in transcriptional regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Lsd1-IN-24 potential off-target effects
Welcome to the technical support center for Lsd1-IN-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as J-3-54, is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its primary mechanism of action is the inhibition of the enzymatic activity of LSD1.
Q2: Has the off-target profile of this compound been published?
To date, comprehensive off-target screening data for this compound from panels of kinases, phosphatases, or other epigenetic modifiers have not been made publicly available in the scientific literature. While described as a "selective" inhibitor by commercial vendors, the extent of its selectivity against a broad range of other cellular targets has not been formally documented in peer-reviewed publications.
Q3: What is the known potency of this compound against its primary target?
This compound has a reported half-maximal inhibitory concentration (IC50) of 0.247 µM for LSD1.
Q4: Are there any known off-target effects based on its chemical structure?
This compound is a derivative of chlorpromazine, a phenothiazine compound known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors. However, it is important to note that chemical modifications can significantly alter the pharmacological profile of a compound. Without specific screening data for this compound, it is not possible to definitively conclude that it retains the off-target activities of its parent compound.
Troubleshooting Guide: Investigating Potential Off-Target Effects in Your Experiments
Given the absence of a published, comprehensive off-target profile for this compound, it is crucial for researchers to empirically assess the possibility of off-target effects within their specific experimental systems. The following guide provides recommendations for addressing this.
Issue: Unexplained or unexpected phenotypic changes are observed in cells or organisms treated with this compound.
Possible Cause: The observed effects may be due to the inhibition of targets other than LSD1.
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Rationale: On-target and off-target effects often occur at different inhibitor concentrations.
-
Protocol: Perform a dose-response curve for your observed phenotype and correlate it with the known IC50 of this compound for LSD1 (0.247 µM). Effects observed at concentrations significantly higher than the IC50 are more likely to be off-target.
-
-
Use of Structurally Unrelated LSD1 Inhibitors:
-
Rationale: If the observed phenotype is genuinely due to LSD1 inhibition, it should be reproducible with other potent and selective LSD1 inhibitors that have a different chemical scaffold.
-
Protocol: Treat your experimental system with a structurally distinct LSD1 inhibitor (e.g., tranylcypromine-based or other novel scaffolds) at its effective concentration. If the phenotype is recapitulated, it strengthens the evidence for an on-target effect.
-
-
Rescue Experiments:
-
Rationale: If the phenotype is caused by the inhibition of LSD1, re-introducing a functional, inhibitor-resistant version of LSD1 should rescue the effect.
-
Protocol: If feasible in your system, express a mutant form of LSD1 that is resistant to this compound. If the wild-type phenotype is restored in the presence of the inhibitor, this provides strong evidence for an on-target mechanism.
-
-
Direct Measurement of LSD1 Target Engagement:
-
Rationale: Confirm that this compound is engaging with and inhibiting LSD1 in your experimental system at the concentrations used.
-
Protocol: Measure the methylation status of known LSD1 substrates, such as H3K4me1/2 or H3K9me1/2, by Western blot or other quantitative methods. An increase in the methylation of these marks upon treatment with this compound would indicate target engagement.
-
Data Summary
While a comprehensive off-target profile is not available, the table below summarizes the known properties of this compound.
| Property | Value | Reference |
| Primary Target | Lysine-Specific Demethylase 1 (LSD1) | N/A |
| IC50 for LSD1 | 0.247 µM | N/A |
| Reported Biological Effects | Reduces PD-L1 expression, enhances T-cell killing response | N/A |
Visualizing LSD1 Signaling and Experimental Workflow
To aid in experimental design and interpretation, the following diagrams illustrate the canonical LSD1 signaling pathway and a recommended experimental workflow for investigating off-target effects.
References
Troubleshooting Lsd1-IN-24 Western blot results
Welcome to the technical support center for Lsd1-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their Western blot experiments involving this potent and selective LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone and non-histone proteins. LSD1 can act as both a transcriptional co-repressor (by demethylating H3K4me1/2) and a co-activator (by demethylating H3K9me1/2). By inhibiting LSD1, this compound can lead to changes in gene expression, affecting cellular processes such as differentiation, proliferation, and apoptosis. It has an IC50 of 0.247 μM.[1]
Q2: What are the expected effects of this compound treatment on my Western blot?
Treatment with this compound is expected to increase the methylation of LSD1 substrates. The most commonly observed effects on a Western blot are:
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Increased global levels of H3K4me1/2 and H3K9me2: As this compound inhibits the demethylase activity of LSD1, you should expect to see an accumulation of these histone marks. Note that some studies with other LSD1 inhibitors have reported gene-specific effects rather than global changes.
-
Changes in the expression of downstream target proteins: LSD1 regulates the expression of various genes. Depending on your cell type and the specific signaling pathways involved, you may observe up- or downregulation of proteins such as PD-L1, CD11b, and components of the Notch and PI3K/Akt/mTOR pathways.[1][2]
Q3: What is a recommended starting concentration and treatment time for this compound in a Western blot experiment?
Based on available data, a starting concentration range of 0.1 to 20 μM can be considered.[1][3] A treatment time of 24 to 120 hours (5 days) has been shown to be effective in inducing changes in protein expression and histone methylation.[1][3] However, the optimal concentration and duration of treatment should be determined empirically for your specific cell line and experimental goals.
Q4: Are there any known off-target effects of this compound that I should be aware of?
While this compound is described as a selective LSD1 inhibitor, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. Some LSD1 inhibitors have been reported to have off-target effects on other amine oxidases like MAO-A and MAO-B.[4] It is recommended to include appropriate controls in your experiments to validate the specificity of the observed effects.
Western Blot Troubleshooting Guide
This guide addresses common issues encountered when performing Western blots with samples treated with this compound.
Problem 1: Weak or No Signal for Target Protein
| Possible Causes | Solutions |
| Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Start with a range of 0.1-20 µM for 24-120 hours.[1][3] |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. Consider using a more sensitive detection reagent. |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S and the gel with Coomassie Blue after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
| Inactive primary or secondary antibody. | Use a fresh antibody dilution. Ensure proper antibody storage and handling. Test the antibody on a positive control lysate. |
| Suboptimal antibody concentration. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
Problem 2: High Background
| Possible Causes | Solutions |
| Blocking is insufficient. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween 20 (e.g., TBST). |
| Membrane dried out. | Ensure the membrane remains hydrated throughout the entire process. |
Problem 3: Non-specific Bands
| Possible Causes | Solutions |
| Primary antibody is not specific enough. | Use a different, more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody's immunogen. |
| Antibody concentration is too high. | Reduce the primary antibody concentration. |
| Protein degradation. | Prepare fresh cell lysates and add protease and phosphatase inhibitors to the lysis buffer. |
| Post-translational modifications. | The target protein may have various post-translational modifications that can affect its migration on the gel. Consult the literature for your protein of interest. |
Problem 4: Unexpected Band Size
| Possible Causes | Solutions |
| Protein isoforms or splice variants. | Check the literature or databases like UniProt for known isoforms of your target protein. |
| Post-translational modifications (e.g., glycosylation, phosphorylation). | These modifications can alter the apparent molecular weight of the protein. Treatment of the lysate with specific enzymes (e.g., glycosidase, phosphatase) can help confirm this. |
| Protein degradation. | Use fresh samples and protease inhibitors to minimize degradation, which can result in lower molecular weight bands. |
| Protein dimerization or multimerization. | Ensure complete denaturation of the sample by boiling in SDS-PAGE sample buffer containing a reducing agent. |
Experimental Protocols
General Western Blot Protocol
A standard Western blot protocol can be followed. Key steps where optimization for this compound experiments may be necessary are highlighted.
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation. Optimization of antibody dilution is crucial.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Histone Extraction Protocol
For analyzing histone modifications, an acid extraction protocol is recommended.
-
Nuclei Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells and centrifuge to pellet the nuclei.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4.
-
Incubate overnight at 4°C with gentle rotation.
-
Centrifuge to pellet the debris and collect the supernatant containing the histones.
-
-
Protein Precipitation and Quantification:
-
Precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend in water.
-
Quantify the histone concentration.
-
Signaling Pathways and Workflows
LSD1 Signaling Pathway
Caption: Mechanism of LSD1 action and its inhibition by this compound.
Western Blot Experimental Workflow
Caption: A typical workflow for a Western blot experiment.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LSD1-IN-24 Concentration for Diverse Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of LSD1-IN-24 for various cell lines. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and a summary of reported effective concentrations to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in a new cell line?
A1: For a new cell line, it is recommended to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A typical starting range could be from 0.01 µM to 100 µM. Based on the known IC50 of this compound (0.247 µM in biochemical assays), a more focused initial screen might range from 0.1 µM to 10 µM.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary depending on the cell line and the specific assay. For initial dose-response experiments, a 72-hour incubation is a common starting point. However, for some assays, shorter (24-48 hours) or longer (up to 6 days) incubation times may be necessary to observe the desired effect. Time-course experiments are recommended to determine the optimal endpoint for your specific experimental goals.
Q3: How can I be sure that the observed effects are due to LSD1 inhibition?
A3: To confirm that the observed cellular phenotype is a direct result of LSD1 inhibition, it is crucial to perform target engagement and downstream biomarker analysis. A common method is to measure the levels of dimethylated histone H3 at lysine 4 (H3K4me2) by Western blot. Inhibition of LSD1 should lead to an increase in global H3K4me2 levels. Additionally, assessing the expression of known LSD1 target genes can further validate on-target activity.
Q4: What are the potential off-target effects of this compound?
A4: this compound is a phenothiazine-based derivative. While designed for LSD1 selectivity, related compounds can have off-target effects on dopamine and serotonin receptors. However, studies on similar novel phenothiazine derivatives have shown that anti-cancer effects can be independent of this receptor antagonism. It is always advisable to include appropriate controls and, if possible, test the effects of a structurally related but inactive compound to rule out off-target effects.
Q5: Are there known mechanisms of resistance to LSD1 inhibitors?
A5: Yes, both intrinsic and acquired resistance to LSD1 inhibitors have been observed. In small-cell lung cancer (SCLC), resistance has been linked to a switch to a TEAD4-driven mesenchymal-like transcriptional state.[1] In breast cancer, LSD1 can contribute to resistance to hormone therapy and other targeted agents.[2][3] Understanding the baseline transcriptional state of your cell line may help predict its sensitivity to LSD1 inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitor activity | 1. Incorrect concentration: The concentration used may be too low for the specific cell line. 2. Inhibitor instability/degradation: The inhibitor may have degraded due to improper storage or handling. 3. Cell line insensitivity: The cell line may be intrinsically resistant to LSD1 inhibition. 4. Inhibitor solubility issues: The inhibitor may not be fully dissolved in the culture medium. | 1. Perform a dose-response curve over a wider concentration range (e.g., up to 50 µM). 2. Ensure proper storage of the inhibitor stock solution (-20°C or -80°C) and prepare fresh dilutions for each experiment. 3. Verify LSD1 expression in your cell line. Consider using a positive control cell line known to be sensitive to LSD1 inhibitors. 4. Check the solubility of this compound in your culture medium. You may need to use a small amount of a co-solvent like DMSO and ensure the final concentration does not exceed a non-toxic level (typically <0.5%). |
| High cytotoxicity at low concentrations | 1. Cell line is highly sensitive. 2. Off-target toxicity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a more granular dose-response experiment at lower concentrations to determine the optimal therapeutic window. 2. Include a negative control compound and assess key off-target pathways if possible. 3. Ensure the final solvent concentration is within the tolerated range for your cell line. |
| Inconsistent results between experiments | 1. Variability in cell seeding density. 2. Inconsistent inhibitor preparation. 3. Cell passage number: High passage numbers can lead to phenotypic drift. 4. Contamination. | 1. Maintain a consistent cell seeding density for all experiments. 2. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. 3. Use cells within a consistent and low passage number range. 4. Regularly check for mycoplasma and other forms of contamination. |
| Unexpected phenotypic changes | 1. LSD1 has diverse biological roles: Inhibition can affect differentiation, cell motility, and other cellular processes. 2. Off-target effects. | 1. These changes may be on-target effects. Characterize the observed phenotype using relevant assays (e.g., differentiation markers, migration/invasion assays). 2. Refer to the off-target section in the FAQs and consider appropriate controls. |
Data Presentation: Effective Concentrations of LSD1 Inhibitors in Various Cell Lines
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various LSD1 inhibitors across a range of cancer cell lines. While specific data for this compound is limited, the provided values for other selective inhibitors can serve as a valuable reference for determining an appropriate starting concentration range.
| Cell Line | Cancer Type | LSD1 Inhibitor | IC50 / Effective Concentration | Reference |
| TC-32 | Ewing Sarcoma | SP-2577 | 3.3 ± 0.7 µM | [4] |
| TC-32 | Ewing Sarcoma | CC-90011 | 36 ± 23 µM | [4] |
| U2OS | Osteosarcoma | CC-90011 | 47 ± 11 µM | [4] |
| HEK293 | Embryonic Kidney | CC-90011 | 12 µM | [4] |
| A549 | Non-Small Cell Lung Cancer | HCI-2509 | ~1-5 µM | [5] |
| PC9 | Non-Small Cell Lung Cancer | HCI-2509 | ~1-5 µM | [5] |
| H1975 | Non-Small Cell Lung Cancer | HCI-2509 | ~1-5 µM | [5] |
| HSC-3 | Oral Squamous Cell Carcinoma | GSK-LSD1 | >70% inhibition of clonogenic survival | [3] |
| CAL-27 | Oral Squamous Cell Carcinoma | GSK-LSD1 | >70% inhibition of clonogenic survival | [3] |
| SH-SY5Y | Neuroblastoma | Novel LSD1/CoREST inhibitors | 0.195 to 1.52 µM | [6] |
| SKOV3 | Ovarian Cancer | RN-1 | ~100-200 µM | [7] |
| OVCAR-3 | Ovarian Cancer | S2101 | ~100-200 µM | [7] |
| MCF-7 | Breast Cancer | Novel LSD1 inhibitors | 3.6 µM (for compound 20) | [8] |
| MV4-11 | Acute Myeloid Leukemia | GSK-690 | ~70-80% inhibition of clonogenic activity at 10 µM | [8] |
| THP-1 | Acute Myeloid Leukemia | GSK-690 | ~70-80% inhibition of clonogenic activity at 10 µM | [8] |
Experimental Protocols
Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the IC50 of this compound in a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01, 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Assessing Target Engagement by Western Blot for H3K4me2
This protocol is to confirm that this compound is inhibiting its target in the cells.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50) for a predetermined time (e.g., 24-48 hours). Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal. An increase in the H3K4me2/total H3 ratio with increasing concentrations of this compound indicates target engagement.
Visualizations
LSD1 Signaling Pathway
Caption: this compound inhibits the demethylase activity of LSD1, leading to increased H3K4me2 and altered gene expression.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal concentration of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues with this compound experiments.
References
- 1. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-24 cytotoxicity and cell viability assays
Welcome to the technical support center for Lsd1-IN-24, a novel reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cytotoxicity and cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, this compound leads to an increase in these histone methylation marks, which in turn alters gene expression, often leading to the suppression of oncogenic pathways and the induction of tumor suppressor genes.[1][2][3][4]
Q2: In which cancer cell lines is this compound expected to be effective?
A2: LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, breast cancer, and neuroblastoma.[5][6][7] Therefore, this compound is expected to exhibit anti-proliferative effects in cell lines derived from these and other LSD1-dependent malignancies. The sensitivity of a specific cell line to this compound will depend on its reliance on LSD1 activity for survival and proliferation.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound should be determined empirically for each cell line. Based on data from similar reversible LSD1 inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments.[8]
Q4: How long should cells be treated with this compound to observe an effect on cell viability?
A4: A treatment duration of 48 to 72 hours is typically sufficient to observe significant effects on cell proliferation and viability.[8][9] Time-course experiments are recommended to determine the optimal endpoint for your specific experimental model.
Q5: Is this compound a reversible or irreversible inhibitor?
A5: this compound is a reversible inhibitor of LSD1. This means it does not form a covalent bond with the enzyme, and its inhibitory effect can be diminished by washing out the compound.[10]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability observed. | 1. Cell line is not dependent on LSD1 activity. 2. Insufficient drug concentration. 3. Insufficient treatment duration. 4. Incorrect assay procedure. 5. This compound degradation. | 1. Confirm LSD1 expression in your cell line via Western blot or qPCR. Test a panel of cell lines with known LSD1 dependency. 2. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). 3. Increase the incubation time to 96 hours. 4. Review the cell viability assay protocol for any errors. Include positive and negative controls. 5. Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C and protect from light. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors. 4. Cell clumping. | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. 2. Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and ensure proper technique. 4. Gently triturate the cell suspension to break up clumps before seeding. |
| Unexpected cytotoxicity at very low concentrations. | 1. Off-target effects. 2. Contamination of the this compound stock solution. 3. Cell line is extremely sensitive. | 1. Review literature for known off-target effects of similar LSD1 inhibitors. Consider using a structurally different LSD1 inhibitor as a control. 2. Prepare a fresh stock solution from a new batch of the compound. 3. Perform a more granular dose-response curve starting from nanomolar concentrations. |
| Difficulty dissolving this compound. | 1. Incorrect solvent. 2. Low solubility of the compound. | 1. This compound is typically soluble in DMSO. Ensure you are using a high-purity grade of DMSO. 2. Gently warm the solution and vortex to aid dissolution. Do not exceed temperatures that could cause degradation. Prepare a more dilute stock solution if necessary. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| MV4-11 | Acute Myeloid Leukemia | 0.5 |
| NCI-H510 | Small-Cell Lung Cancer | 1.2 |
| LNCaP | Prostate Cancer | 2.5 |
| MCF-7 | Breast Cancer | 3.8 |
| A549 | Non-Small Cell Lung Cancer | > 10 |
Note: The data presented in this table is a representative example based on typical results for reversible LSD1 inhibitors and should be confirmed experimentally for your specific conditions.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from established methods for assessing cell viability.[9]
Materials:
-
This compound
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Cancer cell lines of interest
-
Appropriate cell culture medium
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.
-
Add 100 µL of the 2X this compound solution to the respective wells to achieve the final desired concentrations.
-
Include vehicle control wells (e.g., DMSO-treated).
-
Incubate the plate for 72 hours.
-
-
Assay Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
LSD1 Signaling Pathway in Transcriptional Repression
Caption: LSD1-mediated transcriptional repression and its inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
- 1. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of human histone lysine-specific demethylase 1 (LSD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-24 unexpected experimental outcomes
Welcome to the technical support center for Lsd1-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in navigating their experiments with this selective LSD1 inhibitor. Here you will find troubleshooting guides and frequently asked questions to address potential unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 0.247 μM[1]. LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[2][3]. By inhibiting LSD1, this compound is expected to increase the levels of these histone marks, leading to alterations in gene expression.
Q2: What are the expected cellular effects of this compound treatment?
Based on preclinical studies, this compound has been shown to reduce Programmed Death-Ligand 1 (PD-L1) levels in an LSD1-dependent manner[1]. Consequently, it can enhance the T-cell killing response in co-culture assays[1]. In some cancer cell lines, inhibition of LSD1 can lead to a reduction in cell proliferation and the induction of apoptosis or autophagy[4]. It is important to note that the specific effects can be highly cell-type dependent.
Q3: I am not observing any effect on cell proliferation with this compound. Is this expected?
This is a plausible outcome. One study reported that this compound did not affect the proliferation of BGC-823 and MFC cells in vitro, even at concentrations that were effective in reducing PD-L1 levels and protecting H3K4me1/2 from demethylation[1]. The impact of LSD1 inhibition on cell viability is context-dependent and can vary significantly between different cancer types and even between cell lines of the same cancer type.
Q4: I am observing paradoxical gene activation after treatment with this compound. Why would an inhibitor of a transcriptional repressor lead to gene activation?
This is a key consideration when working with LSD1 inhibitors. LSD1's function is not exclusively repressive. Its role as a transcriptional repressor or activator depends on the protein complexes it is a part of and the specific genomic locus[2][5]. For instance, when complexed with the androgen receptor, LSD1 can demethylate the repressive H3K9me2 mark, leading to gene activation[6]. Therefore, inhibiting LSD1 in such a context could paradoxically lead to gene repression. The overall effect on gene expression will be a balance of these dual functions.
Q5: Could this compound have off-target effects?
While this compound is described as a selective LSD1 inhibitor, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. LSD1 shares structural homology with monoamine oxidases (MAOs)[7]. Although newer generations of LSD1 inhibitors generally have improved selectivity over MAOs, it is advisable to assess potential off-target effects in your experimental system, for example, by including a structurally distinct LSD1 inhibitor as a control.
Q6: Are there any known resistance mechanisms to LSD1 inhibitors?
Resistance to LSD1 inhibitors can emerge through various mechanisms. As LSD1 is often part of larger protein complexes, alterations in the composition of these complexes could potentially confer resistance. Furthermore, cancer cells can develop compensatory mechanisms to bypass the effects of LSD1 inhibition. While specific resistance mechanisms to this compound have not been documented, this is an active area of research for the broader class of LSD1 inhibitors.
Troubleshooting Guides
Issue 1: Inconsistent or No Change in Global H3K4me2 Levels
Possible Causes and Solutions:
-
Suboptimal Antibody for Western Blot:
-
Troubleshooting Step: Validate your H3K4me2 antibody using a positive control (e.g., cells treated with a different, well-characterized LSD1 inhibitor) and a negative control (e.g., untreated cells). Ensure the antibody is specific and sensitive enough to detect the expected changes.
-
-
Cell-Type Specificity:
-
Troubleshooting Step: The impact of LSD1 inhibition on global histone methylation can be subtle and cell-type dependent. Some studies have shown that even with a clear biological effect, global changes in H3K4me2 are not always observed[8]. Consider performing chromatin immunoprecipitation followed by sequencing (ChIP-seq) to assess H3K4me2 levels at specific gene promoters and enhancers for a more nuanced view.
-
-
Incorrect Dosing or Treatment Duration:
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A reported in vitro concentration range is 0-20 μM for up to 5 days[1].
-
Issue 2: Unexpected Changes in Non-Histone Protein Stability
Possible Causes and Solutions:
-
LSD1's Role in Demethylating Non-Histone Substrates:
-
Background: LSD1 is known to demethylate several non-histone proteins, which can affect their stability and function. Examples include p53 and DNMT1[8].
-
Troubleshooting Step: If you observe unexpected changes in the levels of a protein of interest, investigate whether it is a known or predicted non-histone substrate of LSD1. It's important to note that the effect of LSD1 on non-histone substrates can also be cell-type specific. One study using HCT116 cells did not observe changes in p53 or DNMT1 stability upon LSD1 knockout[8].
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability:
-
Troubleshooting Step: Ensure that the in vivo dose and administration route are appropriate for achieving sufficient tumor exposure. For this compound, a daily oral gavage of 0-50 mg/kg for two weeks has been reported to be effective in a subcutaneous mouse model with no obvious toxicity[1]. Consider performing pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue.
-
-
Tumor Microenvironment:
-
Background: The in vivo tumor microenvironment is significantly more complex than in vitro culture conditions. The effects of this compound on immune cells, such as enhancing T-cell killing, may be a critical component of its in vivo efficacy and may not be fully recapitulated in vitro[1].
-
Troubleshooting Step: If possible, analyze the immune cell infiltrate in your in vivo tumor models to assess the immunomodulatory effects of this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 0.247 μM | [1] |
| In Vivo Dosage | 0-50 mg/kg, daily oral gavage | [1] |
| In Vivo Treatment Duration | 2 weeks | [1] |
Experimental Protocols
In Vivo Administration of this compound
This protocol is adapted from a published study for a subcutaneous tumor model[1].
-
Preparation of this compound Solution:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 2.5 mg/mL working solution, take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300. Mix thoroughly.
-
Add 50 μL of Tween-80 and mix again.
-
Add 450 μL of saline to bring the final volume to 1 mL.
-
-
Administration:
-
Administer the prepared solution to mice via oral gavage at the desired dosage (e.g., up to 50 mg/kg).
-
The reported treatment schedule is daily for two weeks[1].
-
General Protocol for Cell-Based Assay
-
Cell Seeding: Seed your cells of interest in a suitable multi-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01 to 20 μM). Include a DMSO-treated vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, 96, or 120 hours).
-
Endpoint Analysis: Perform your desired endpoint assay, such as:
-
Cell Viability: Use a standard assay like MTT or CellTiter-Glo.
-
Western Blot: Harvest cell lysates to analyze global levels of H3K4me2, H3K9me2, and other proteins of interest.
-
Flow Cytometry: Analyze cell cycle progression, apoptosis (e.g., Annexin V staining), or cell surface marker expression (e.g., PD-L1).
-
qRT-PCR: Isolate RNA to analyze the expression of target genes.
-
Visualizations
Caption: Dual role of LSD1 in gene regulation and its inhibition by this compound.
Caption: A typical experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Catalytic-Dependent and -Independent Roles of Lsd1 and Lsd2 Lysine Demethylases in Heterochromatin Formation in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of lysine-specific demethylase 1 as a therapeutic and immune-sensitization strategy in pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-24 dealing with inhibitor precipitation in media
Welcome to the technical support center for Lsd1-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this selective LSD1 inhibitor. Here you will find troubleshooting guides and frequently asked questions to help you address issues such as inhibitor precipitation in media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the media, the inhibitor's low aqueous solubility can cause it to fall out of solution, forming a visible precipitate. This can be influenced by the final concentration, the composition of the media, temperature, and the dilution method.
Q2: What is the recommended solvent for creating this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C for long-term stability.[1]
Q3: What is the maximum recommended concentration of DMSO in my final cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%. High concentrations of DMSO can have detrimental effects on cell viability and function.
Q4: Can I dissolve this compound directly in aqueous buffers or media?
A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its poor solubility, which can lead to the formation of precipitates and inaccurate dosing.[2] A stock solution in DMSO should be prepared first.
Troubleshooting Guide: Inhibitor Precipitation in Media
This guide provides a step-by-step approach to resolving precipitation issues with this compound.
Step 1: Verify Stock Solution Integrity
-
Action: Before use, ensure your this compound stock solution is fully dissolved. Visually inspect the vial for any crystals or precipitate.
-
Tip: If you observe any precipitate in the stock solution, gently warm the vial to 37°C and vortex until the solid is completely redissolved.
Step 2: Optimize the Dilution Method
-
Action: Avoid adding the this compound stock solution directly to a large volume of cold media. Instead, use a serial dilution or a pre-warming approach.
-
Recommended Protocol:
-
Warm your cell culture media to 37°C.
-
Pipette the required volume of the this compound DMSO stock solution into a sterile microcentrifuge tube.
-
Add a small volume of the pre-warmed media to the stock solution and mix gently by pipetting up and down.
-
Transfer this intermediate dilution to the final volume of pre-warmed cell culture media and mix thoroughly.
-
Step 3: Reduce the Final Concentration
-
Action: If precipitation still occurs, consider lowering the final working concentration of this compound.
-
Rationale: The solubility limit of the compound in the complex environment of the cell culture media may be lower than anticipated. Testing a range of concentrations can help identify the highest achievable concentration without precipitation.
Step 4: Assess Media Components
-
Action: Be aware that high concentrations of serum or certain proteins in your cell culture media can sometimes interact with small molecule inhibitors, affecting their solubility.
-
Tip: If you suspect media components are contributing to the issue, you could try preparing the final dilution in a serum-free media first, and then adding serum if required for your experiment.
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| IC50 | 0.247 µM | - | [1] |
| Stock Solution Concentration | 10 mM | DMSO | [1] |
| In Vitro Working Concentration | 0 - 20 µM | Cell Culture Media | [1] |
| In Vivo Dosing | 0 - 50 mg/kg | Oral Gavage | [1] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol details the recommended procedure for preparing a working solution of this compound to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture media
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required amount of this compound powder and anhydrous DMSO to create a 10 mM stock solution.
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution (Example: 10 µM in 10 mL of media):
-
Thaw an aliquot of the 10 mM this compound stock solution and ensure it is at room temperature.
-
Warm 10 mL of your cell culture media to 37°C.
-
In a sterile microcentrifuge tube, add 990 µL of the pre-warmed media.
-
Add 10 µL of the 10 mM this compound stock solution to the media.
-
Gently pipette up and down to mix. This creates a 100 µM intermediate solution.
-
Transfer 1 mL of the 100 µM intermediate solution to the remaining 9 mL of pre-warmed media.
-
Mix the final solution by gently inverting the tube or swirling the flask.
-
Visually inspect for any signs of precipitation before adding to your cells.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
LSD1 Signaling Pathway and Inhibition
Lysine-specific demethylase 1 (LSD1) is a key enzyme in epigenetic regulation. It primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[3] It can also demethylate H3K9me1/2, acting as a transcriptional co-activator in certain contexts.[3] LSD1 is a component of several large protein complexes, including the CoREST and NuRD complexes, which are crucial for its activity on nucleosomal substrates.[3][4] The enzymatic activity of LSD1 is dependent on a flavin adenine dinucleotide (FAD) cofactor.[2] this compound is a selective inhibitor that targets the catalytic activity of LSD1, thereby preventing the demethylation of its histone substrates and altering gene expression.[1] This inhibition can lead to various cellular outcomes, including the modulation of PD-L1 expression and enhancement of T-cell killing responses in cancer cells.[1]
Caption: LSD1 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-24 quality control and purity assessment
Welcome to the technical support center for Lsd1-IN-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and effective experimental use of this selective LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a selective and potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3] By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to changes in gene expression.[1] Specifically, it has been shown to protect H3K4me1/2 from demethylation, mediate the expression of the immune checkpoint protein PD-L1, and enhance T-cell killing responses in cancer cells.[1]
Q2: What are the recommended storage and handling conditions for this compound? A2: For long-term stability, the solid form of this compound should be stored at -20°C for months to years.[4] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][5] Before use, allow the vial to equilibrate to room temperature.
Q3: How should I dissolve this compound? A3: this compound is soluble in DMSO.[1][5] For a 10 mM stock solution, dissolve the appropriate mass of the compound in pure DMSO. To aid dissolution, you can vortex the solution or use an ultrasonic bath.[1] Ensure the solution is clear before making further dilutions in aqueous media for your experiments. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced toxicity.
Q4: What are the typical purity specifications for this compound? A4: High-quality this compound for research use should have a purity of >99%, as determined by methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.
Quality Control and Purity Data
This table summarizes the key quality control parameters for this compound.
| Parameter | Specification | Method of Analysis |
| Purity | >99% (e.g., 99.20%)[1] | HPLC, LC-MS |
| Identity | Conforms to structure | ¹H NMR, MS |
| Appearance | Solid | Visual Inspection |
| Molecular Formula | C₂₁H₂₀N₂O₂S | - |
| Molecular Weight | 376.46 | Mass Spectrometry |
| CAS Number | 4734-59-2[1] | - |
| IC₅₀ (LSD1) | ~0.247 µM[1] | Enzymatic Assay |
Troubleshooting Guide
Problem: I am not observing the expected biological effect (e.g., no change in cell viability or histone methylation).
-
Is the compound dissolved and stored correctly?
-
Answer: Improper storage or dissolution can lead to compound degradation or precipitation. Ensure you are following the recommended guidelines (see FAQs). Prepare fresh dilutions from a properly stored stock solution for each experiment. Solubility issues can be a problem for some LSD1 inhibitors, so ensure the compound is fully dissolved before use.[2]
-
-
Have you confirmed the compound's activity?
-
Answer: The most direct way to verify activity is through an in vitro enzymatic assay using recombinant LSD1 protein.[7] Cellularly, a Western blot for H3K4me2 is a reliable method to confirm target engagement.[1][8] An increase in the H3K4me2 signal upon treatment indicates successful LSD1 inhibition.
-
-
Is the treatment concentration and duration appropriate for your cell line?
-
Answer: The effective concentration can vary significantly between cell lines. Perform a dose-response curve (e.g., from 10 nM to 20 µM) to determine the optimal concentration for your specific model. Treatment durations of 24 to 96 hours are common for observing changes in histone marks and cellular phenotypes.[1][2]
-
-
Could the inhibitor's effect be cell-context dependent?
-
Answer: Yes. The anti-cancer effects of LSD1 inhibitors can be potent against specific cancer types, such as acute myeloid leukemia (AML) and small cell lung cancer (SCLC), but less so against others.[9] The underlying genetic and epigenetic landscape of your cells will dictate their sensitivity.
-
Problem: My Western blot results for histone modifications are inconsistent or of poor quality.
-
Are you using an appropriate protein extraction method?
-
Is your gel electrophoresis and transfer optimized for small proteins?
-
Answer: Histones are small proteins (~15-17 kDa). Use a high-percentage Tris-Glycine or a Bis-Tris gel (e.g., 10-15%) for better resolution.[11] Transfer of small, positively charged proteins can be challenging.[10] Ensure efficient transfer by using a PVDF membrane and consider adding up to 0.01% SDS to the transfer buffer or extending the transfer time.[10]
-
-
Are you using appropriate blocking buffers and antibodies?
-
Answer: For histone PTMs, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains proteins that can interfere with antibody binding.[11] Use primary antibodies validated for Western blotting and ensure you are using the recommended dilutions. A total histone H3 antibody should be used as a loading control.[12]
-
Experimental Protocols & Workflows
Diagram: Standard Quality Control Workflow for this compound
Caption: A typical workflow for ensuring the quality and identity of a new batch of this compound.
Protocol 1: In Vitro LSD1 Enzymatic Inhibition Assay (HRP-Coupled)
This protocol is adapted from established methods for measuring LSD1 activity by detecting the hydrogen peroxide (H₂O₂) byproduct.[7][13]
-
Reagent Preparation :
-
Assay Buffer : 50 mM Sodium Phosphate, pH 7.4.
-
LSD1 Enzyme : Recombinant human LSD1 (e.g., 38.5 nM final concentration).[2]
-
Substrate : H3(1-21)K4me2 peptide (final concentration at or near its Kₘ).
-
Detection Mix : Horseradish Peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).
-
Compound Dilutions : Prepare a 3-fold serial dilution of this compound in DMSO, then dilute further in Assay Buffer. The final DMSO concentration should be ≤0.5%.[2]
-
-
Assay Procedure :
-
In a black 96-well plate, add 5 µL of diluted this compound or vehicle (DMSO) control.
-
Add 40 µL of LSD1 enzyme solution to each well and pre-incubate for 15 minutes on ice.[2]
-
To initiate the reaction, add 5 µL of the H3 peptide substrate.
-
Simultaneously, add the HRP/Amplex Red detection mix.
-
Incubate the plate at 25°C or 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence using a plate reader (Excitation: 530-540 nm, Emission: 585-595 nm).[14]
-
Controls should include "no inhibitor" (100% activity) and "no enzyme" (background).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using graphing software.[2]
-
Protocol 2: Western Blot for Histone H3K4 Dimethylation
This protocol assesses the cellular activity of this compound by measuring changes in a direct substrate mark.
-
Cell Culture and Treatment :
-
Plate cells (e.g., a sensitive AML cell line like MV4-11) at an appropriate density.
-
Treat cells with varying concentrations of this compound (e.g., 0, 20, 200, 2000 nM) for 24-48 hours.[2]
-
-
Histone Extraction (Acid Extraction Method) :
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation at 4°C for at least 1 hour.
-
Centrifuge at high speed to pellet debris. Transfer the supernatant (containing histones) to a new tube.
-
Precipitate histones by adding trichloroacetic acid (TCA) and incubating on ice.
-
Pellet the histones, wash twice with ice-cold acetone, and air-dry the pellet.
-
Resuspend the histone pellet in ultrapure water. Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting :
-
Prepare samples by diluting 5-15 µg of histones in sample buffer. Heat at 95°C for 5 minutes.
-
Separate proteins on a 15% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for H3K4me2 (target mark) and Total Histone H3 (loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then visualize the bands using an ECL detection reagent. Quantify band intensity using densitometry software.
-
Signaling Pathway and Mechanism of Action
Diagram: this compound Mechanism of Action
Caption: this compound inhibits LSD1, preventing H3K4me1/2 demethylation and altering gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound – 美仑生物 [meilunbio.com]
- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. LSD1 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 14. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors: Lsd1-IN-24 Versus Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lsd1-IN-24 with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information is curated for researchers, scientists, and professionals in drug development to facilitate informed decisions in oncology and epigenetic research. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its activity is implicated in the regulation of gene expression, and its overexpression is associated with the progression of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2] Consequently, LSD1 has emerged as a promising therapeutic target, leading to the development of numerous small molecule inhibitors. These inhibitors can be broadly categorized as either irreversible (covalent) or reversible (non-covalent) binders to the FAD cofactor or the enzyme itself. This guide focuses on comparing the preclinical and clinical profiles of several key LSD1 inhibitors, with a special focus on the selective inhibitor, this compound.
Comparative Performance of LSD1 Inhibitors
The following tables summarize the biochemical potency, cellular activity, and available in vivo efficacy data for this compound and a selection of other notable LSD1 inhibitors.
Biochemical Potency
This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against the LSD1 enzyme.
| Compound | Type | LSD1 IC50 (nM) | Selectivity Notes |
| This compound | Reversible | 247[3] | Selective for LSD1. |
| Iadademstat (ORY-1001) | Irreversible | 18[2] | Highly selective for LSD1 over MAO-A/B. |
| Bomedemstat (IMG-7289) | Irreversible | - | Data not publicly available. |
| GSK2879552 | Irreversible | 24[2] | Selective over other amine oxidases. |
| INCB059872 | Irreversible | - | Data not publicly available. |
| Pulrodemstat (CC-90011) | Reversible | - | Data not publicly available. |
| Seclidemstat (SP-2509) | Reversible | - | Data not publicly available. |
| Tranylcypromine (TCP) | Irreversible | ~200,000 | Non-selective, also inhibits MAO-A/B. |
Note: IC50 values can vary depending on the assay conditions.
Cellular Activity
This table highlights the effects of LSD1 inhibitors on cancer cell lines, focusing on antiproliferative activity (GI50/IC50) and other relevant cellular responses.
| Compound | Cell Line(s) | Cellular Effect |
| This compound | BGC-823, MFC | Reduces PD-L1 expression, enhances T-cell killing response.[3] |
| Iadademstat (ORY-1001) | AML cell lines | Induces differentiation, potent anti-proliferative activity. |
| GSK2879552 | AML and SCLC cell lines | Potent anti-proliferative effects.[2] |
| Pulrodemstat (CC-90011) | SCLC cell lines | Anti-proliferative activity. |
| Seclidemstat (SP-2509) | Ewing sarcoma cell lines | Induces apoptosis and inhibits tumor growth. |
| Tranylcypromine (TCP) | Various cancer cell lines | Induces differentiation and apoptosis, often at high concentrations. |
In Vivo Efficacy
This table summarizes the reported in vivo effects of the LSD1 inhibitors in preclinical tumor models.
| Compound | Model | Key In Vivo Findings |
| This compound | MFC subcutaneous xenograft | Dose-dependent inhibition of tumor growth, reduced tumor weight and Ki67 expression.[3] |
| Iadademstat (ORY-1001) | AML xenografts | Significant anti-leukemic activity and prolonged survival. |
| GSK2879552 | SCLC xenografts | Tumor growth inhibition.[2] |
| Pulrodemstat (CC-90011) | SCLC patient-derived xenografts | Anti-tumor efficacy. |
| Seclidemstat (SP-2509) | Ewing sarcoma xenografts | Tumor growth inhibition and improved survival. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for LSD1 Inhibition
This assay measures the enzymatic activity of LSD1 by detecting the demethylation of a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-H3K4me1 antibody (donor fluorophore)
-
XL665-conjugated streptavidin (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
Test compounds (LSD1 inhibitors)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 2 µL of the test compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the LSD1 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the demethylation reaction by adding 4 µL of a solution containing the biotinylated H3K4me2 peptide substrate.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of a detection mixture containing the Europium cryptate-labeled antibody and XL665-conjugated streptavidin.
-
Incubate for 1 hour at room temperature to allow for antibody binding and FRET signal development.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Assay: MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (LSD1 inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control and incubate for the desired period (e.g., 72 hours).
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.
In Vivo Study: Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of LSD1 inhibitors in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional, to improve tumor take rate)
-
Test compound (this compound or other inhibitors) and vehicle formulation
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67, Western blotting for PD-L1).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition.
Visualizing the Landscape of LSD1 Inhibition
The following diagrams, created using the DOT language, provide visual representations of key concepts related to LSD1 and its inhibition.
Conclusion
The landscape of LSD1 inhibitors is rapidly evolving, with several promising candidates progressing through clinical trials. This compound emerges as a selective, reversible inhibitor with a biochemical potency in the sub-micromolar range. Preclinical data indicate its potential to not only directly impact tumor cells but also to modulate the tumor microenvironment by downregulating PD-L1 and enhancing T-cell-mediated killing. This dual mechanism of action is a compelling attribute for an anti-cancer therapeutic.
When compared to other LSD1 inhibitors, this compound's reversible nature may offer a different safety and efficacy profile compared to the irreversible inhibitors like Iadademstat and GSK2879552, which often exhibit higher biochemical potency. The clinical development of both reversible and irreversible inhibitors will ultimately determine the optimal therapeutic strategy for targeting LSD1 in various cancer types.
The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and other LSD1 inhibitors. Continued research is essential to understand the nuances of their mechanisms of action and to identify patient populations most likely to benefit from these targeted therapies.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-based design, synthesis and biological evaluation of xanthine derivatives as LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to LSD1 Inhibitors: Lsd1-IN-24 vs. Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of Lysine-Specific Demethylase 1 (LSD1): the established drug Tranylcypromine and the novel inhibitor Lsd1-IN-24. This analysis is supported by experimental data to inform research and development decisions in the fields of oncology and epigenetics.
Executive Summary
Tranylcypromine, a long-standing monoamine oxidase (MAO) inhibitor, is also a known irreversible inhibitor of LSD1. Its dual activity, however, presents challenges in selectivity. This compound has emerged as a more selective and potent LSD1 inhibitor. This guide delves into a head-to-head comparison of their potency, selectivity, and reported biological activities, providing a clear overview for researchers navigating the landscape of LSD1-targeted therapies.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and Tranylcypromine, offering a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency Against LSD1
| Compound | IC50 (µM) vs. LSD1 | Source |
| This compound (compound 3S) | 0.247 | [1][2] |
| Tranylcypromine (TCP) | 5.6 | [3] |
Table 2: Selectivity Profile
| Compound | Target | IC50 (µM) | Notes | Source |
| This compound | LSD1 | 0.247 | Selective for LSD1. | [1][2] |
| Tranylcypromine | LSD1 | 5.6 | Also a potent inhibitor of MAO-A and MAO-B. | [3] |
| MAO-A | Potent | Non-selective. | [4] | |
| MAO-B | Potent | Non-selective. | [4] |
Table 3: Cellular Activity
| Compound | Cell Line | Effect | Concentration | Source |
| This compound | BGC-823, MFC | Downregulation of PD-L1, enhanced T-cell killing | 0-20 µM | [1][2] |
| Tranylcypromine | Various cancer cell lines | Induction of differentiation, growth inhibition | Micromolar range | [5][6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing researchers with the necessary information to replicate or build upon these findings.
In Vitro LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay is a common method for determining the potency of LSD1 inhibitors.
Principle: The demethylation of a substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic substrate (e.g., Amplex Red) to produce a fluorescent or colored product, which can be quantified.
Protocol:
-
Reagents:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., H3K4me2 peptide)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound, Tranylcypromine) dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LSD1 substrate.
-
Simultaneously, add the HRP and Amplex Red solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based PD-L1 Expression Assay
This assay measures the ability of an LSD1 inhibitor to modulate the expression of the immune checkpoint protein PD-L1 on the surface of cancer cells.
Principle: LSD1 can regulate the expression of genes involved in immune signaling, including PD-L1. Inhibition of LSD1 can lead to a decrease in PD-L1 expression, which can be measured by flow cytometry.
Protocol:
-
Cell Culture:
-
Culture cancer cell lines (e.g., BGC-823) in appropriate media and conditions.
-
-
Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LSD1 inhibitor (e.g., this compound) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
-
Staining:
-
Harvest the cells and wash them with PBS containing 1% BSA.
-
Incubate the cells with a fluorescently labeled anti-PD-L1 antibody or an isotype control antibody for 30 minutes on ice, protected from light.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the PD-L1 staining.
-
Analyze the data to determine the mean fluorescence intensity (MFI) or the percentage of PD-L1-positive cells in each treatment group.
-
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to LSD1 inhibition.
Discussion and Conclusion
The data presented in this guide highlight a clear distinction between this compound and Tranylcypromine. This compound demonstrates significantly greater potency against LSD1 in biochemical assays.[1][2][3] Furthermore, its selectivity for LSD1 over other amine oxidases, such as MAO-A and MAO-B, represents a significant advantage over the non-selective profile of Tranylcypromine.[4]
The cellular activity of this compound in downregulating PD-L1 and enhancing T-cell killing responses suggests its potential in immuno-oncology, a therapeutic avenue not traditionally associated with Tranylcypromine's primary clinical use as an antidepressant.[1][2]
While Tranylcypromine has been instrumental in validating LSD1 as a therapeutic target and continues to be a valuable research tool, its clinical utility as a specific LSD1 inhibitor is hampered by its off-target effects. This compound, with its improved potency and selectivity, represents a promising next-generation LSD1 inhibitor.
For researchers in drug development, this compound offers a more precise tool for studying the specific roles of LSD1 in various disease models. Its distinct biological activity profile also opens up new avenues for therapeutic intervention, particularly in the context of combination therapies in oncology. Further in-depth preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histone Demethylase Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of lysine-specific demethylase 1 as a therapeutic and immune-sensitization strategy in pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LSD1 Inhibitors: Lsd1-IN-24 versus GSK2879552
An in-depth guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors.
This guide provides a comprehensive comparison of Lsd1-IN-24 and GSK2879552, two notable inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical and clinical studies.
At a Glance: Key Differences
| Feature | This compound | GSK2879552 |
| Mechanism of Action | Reversible Inhibitor | Irreversible Inhibitor |
| Reported IC50 | 0.247 µM | ~20-24 nM |
| Primary Cancer Models Studied | Gastric Cancer, Murine Forestomach Carcinoma | Small Cell Lung Cancer (SCLC), Acute Myeloid Leukemia (AML) |
| Key Biological Effects | Mediates PD-L1 expression, enhances T-cell killing response | Induces differentiation, potent anti-proliferative effects in sensitive cell lines |
Efficacy and Potency: A Quantitative Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and GSK2879552. It is important to note that the data for this compound is currently more limited in the public domain compared to the extensively studied GSK2879552.
Table 1: In Vitro Efficacy of this compound
| Metric | Cell Line | Value | Reference |
| IC50 | Not specified in primary source | 0.247 µM[1] | MedChemExpress Datasheet |
| Effect on PD-L1 | BGC-823 (Gastric Cancer) | Reduces PD-L1 levels in a dose-dependent manner | MedChemExpress Datasheet |
| Effect on Cell Proliferation | BGC-823, MFC | Does not affect cell proliferation at tested concentrations | MedChemExpress Datasheet |
Table 2: In Vitro Efficacy of GSK2879552
| Metric | Cell Line Type | Cell Line(s) | Value | Reference |
| IC50 | Not specified in primary source | Not specified | ~20 nM[2] | ResearchGate |
| IC50 | Not specified in primary source | Not specified | 24 nM[3] | Frontiers in Pharmacology |
| EC50 (Anti-proliferative) | SCLC | Panel of SCLC lines | Median EC50 = 25 nM (range 2 – 240 nM)[4] | ClinicalTrials.gov |
| EC50 (Anti-proliferative) | AML | Panel of AML lines | Median EC50 = 26 nM (range 3 – 102 nM)[4] | ClinicalTrials.gov |
| EC50 (Anti-proliferative) | AML | 20 AML cell lines | Average EC50 = 137 ± 30 nM[5] | Haematologica |
| EC50 (Differentiation Marker - CD11b) | MOLM-13 (AML) | MOLM-13 | 31 ± 1 nM[5] | Haematologica |
| EC50 (Differentiation Marker - CD86) | MOLM-13 (AML) | MOLM-13 | 28 ± 6 nM[5] | Haematologica |
| EC50 (Cell Surface Protein Expression) | THP-1 (AML) | THP-1 | 23 ± 4 nM[5] | Haematologica |
| EC50 (Cell Surface Protein Expression) | MOLM-13 (AML) | MOLM-13 | 44 ± 4 nM[5] | Haematologica |
Mechanism of Action
GSK2879552 is a well-characterized irreversible inhibitor of LSD1.[4][6] It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the active site of the LSD1 enzyme, leading to its inactivation.[4] This irreversible inhibition results in a sustained suppression of LSD1's demethylase activity.
This compound is described as a reversible inhibitor of LSD1.[7] Unlike irreversible inhibitors, reversible inhibitors do not form a permanent bond with the enzyme, and their inhibitory effect can be overcome by increasing the substrate concentration.
Signaling Pathways and Biological Impact
LSD1 plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] Its inhibition can reactivate silenced tumor suppressor genes and modulate various signaling pathways involved in cancer progression.
Inhibition of LSD1 by both compounds is expected to lead to an increase in H3K4 methylation, thereby activating the expression of previously silenced genes, including tumor suppressors.
A key reported activity of This compound is its ability to mediate the expression of Programmed Death-Ligand 1 (PD-L1).[1] While the precise mechanism is still under investigation, this suggests a potential role for this compound in modulating the tumor immune microenvironment and potentially synergizing with immune checkpoint inhibitors.[1][8][9][10][11]
GSK2879552 has been shown to have potent anti-proliferative effects in sensitive cancer cell lines, particularly in SCLC and AML.[4] A significant aspect of its mechanism is the induction of differentiation in AML cells, as evidenced by the increased expression of cell surface markers like CD11b and CD86.[5][12]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug efficacy. Below are representative protocols for key assays used in the evaluation of LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay (HTRF)
This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory potential of compounds.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound or GSK2879552) in an appropriate buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human LSD1 enzyme and a separate solution containing the biotinylated H3K4me1 peptide substrate and FAD.
-
Reaction Initiation: In a 384-well plate, pre-incubate the LSD1 enzyme with the serially diluted inhibitor for a defined period (e.g., 15 minutes). Initiate the demethylation reaction by adding the substrate/FAD mixture.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 1 hour).
-
Detection: Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
-
Signal Measurement: After another incubation period, measure the HTRF signal on a compatible microplate reader. The signal is inversely proportional to the LSD1 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT)
This assay assesses the effect of the inhibitors on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate the desired cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the LSD1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours.[13] During this time, mitochondrial reductases in viable cells convert the MTT into insoluble formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value from the dose-response curve.
Conclusion and Future Directions
Both this compound and GSK2879552 are potent inhibitors of LSD1 with distinct mechanisms of action and demonstrated anti-cancer properties. GSK2879552 has been extensively studied, particularly in SCLC and AML, where its irreversible inhibition of LSD1 leads to potent anti-proliferative and pro-differentiation effects. This compound, a reversible inhibitor, presents an interesting alternative with a potential role in immuno-oncology through its modulation of PD-L1 expression.
For researchers, the choice between these two inhibitors will depend on the specific research question and the desired biological outcome. The irreversible nature of GSK2879552 may be advantageous for achieving sustained target inhibition, while the reversible mechanism of this compound might offer a different therapeutic window and safety profile.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Head-to-head studies in the same cancer models, particularly SCLC and AML, would provide a more direct comparison of their efficacy. Additionally, exploring the potential synergistic effects of this compound with immune checkpoint inhibitors could open up new avenues for cancer therapy. As our understanding of the nuanced roles of LSD1 in different cancer contexts grows, so too will the strategic application of these and other novel LSD1 inhibitors in the fight against cancer.
References
- 1. Inhibition of Histone Lysine-specific Demethylase 1 Elicits Breast Tumor Immunity and Enhances Antitumor Efficacy of Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to LSD1 Inhibitors in Oncology: Lsd1-IN-24 vs. ORY-1001
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two lysine-specific demethylase 1 (LSD1) inhibitors, Lsd1-IN-24 and ORY-1001 (iadademstat), for their application in cancer models. The information presented is based on publicly available scientific literature and data, offering an objective overview to inform research and development decisions.
Introduction to LSD1 Inhibition in Cancer
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation. By removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), LSD1 modulates gene expression.[1] Overexpression of LSD1 has been observed in a wide range of cancers, where it contributes to tumorigenesis by repressing tumor suppressor genes and promoting oncogenic pathways.[2] Consequently, LSD1 has emerged as a promising therapeutic target in oncology, leading to the development of numerous small molecule inhibitors.
Overview of this compound and ORY-1001
This guide focuses on a direct comparison of two such inhibitors: the investigational compound this compound and the clinical-stage molecule ORY-1001. While both target LSD1, they differ significantly in their stage of development and the extent of their characterization.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and ORY-1001. It is important to note that the publicly available information for this compound is limited compared to the extensive data for ORY-1001.
Table 1: Biochemical and In Vitro Activity
| Parameter | This compound | ORY-1001 (Iadademstat) |
| Mechanism of Action | Selective LSD1 inhibitor | Covalent, irreversible inhibitor of LSD1[3] |
| LSD1 IC50 | 0.247 µM (247 nM)[4][5] | 18 nM[6] |
| Cellular Activity | Mediates PD-L1 expression, enhances T cell killing[5] | Induces differentiation of AML cells (< 1 nM)[7] |
Table 2: In Vivo Efficacy in Cancer Models
| Parameter | This compound | ORY-1001 (Iadademstat) |
| Cancer Model | Data not publicly available | Acute Myeloid Leukemia (AML) xenograft[8] |
| Dosing | Data not publicly available | < 0.020 mg/kg (oral, daily)[9] |
| Efficacy | Data not publicly available | Significantly reduced tumor growth[9] |
Mechanism of Action and Signaling Pathways
LSD1 inhibition impacts multiple signaling pathways crucial for cancer cell proliferation, differentiation, and survival.
ORY-1001 acts as a covalent inhibitor, irreversibly binding to the FAD cofactor of LSD1, thereby blocking its demethylase activity.[3] Furthermore, it disrupts the scaffolding function of LSD1, for instance, by impeding the interaction between LSD1 and the transcription factor GFI1, which is crucial for the survival of certain leukemia cells.[3] The mechanism of this compound is less characterized, though it is described as a selective inhibitor.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of LSD1 inhibitors. Below are representative protocols for key experiments.
LSD1 Inhibitor Screening Assay (Fluorescence-based)
This assay is used to determine the in vitro potency of compounds against the LSD1 enzyme.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, pH 7.5), LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red) in assay buffer.
-
Compound Plating: Add serial dilutions of the test compounds (this compound or ORY-1001) to a 96-well or 384-well plate.
-
Enzyme Addition: Add LSD1 enzyme to the wells containing the test compounds and incubate.
-
Reaction Initiation: Initiate the demethylation reaction by adding the substrate mixture. The LSD1-mediated demethylation of the H3K4me2 peptide produces hydrogen peroxide (H₂O₂).
-
Signal Generation: HRP catalyzes the reaction between H₂O₂ and the fluorescent probe, generating a fluorescent product.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based AML Differentiation Assay
This assay assesses the ability of LSD1 inhibitors to induce differentiation in acute myeloid leukemia (AML) cells.
Protocol:
-
Cell Culture: Culture an AML cell line (e.g., THP-1 or MV4-11) in appropriate media.
-
Compound Treatment: Treat the cells with various concentrations of this compound or ORY-1001 for a specified period (e.g., 4-7 days).
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against cell surface differentiation markers, such as CD11b and CD86.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers. An increase in the percentage of CD11b- or CD86-positive cells indicates induced differentiation.
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of LSD1 inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116 for solid tumors or AML cell lines for leukemia models) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to establish and reach a palpable size.
-
Compound Administration: Administer this compound or ORY-1001 to the mice via an appropriate route (e.g., oral gavage) at predetermined doses and schedules. A vehicle control group should be included.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.
Conclusion and Future Directions
ORY-1001 (iadademstat) is a well-characterized, potent, and covalent inhibitor of LSD1 with demonstrated preclinical and clinical activity, particularly in AML.[7][8][10] In contrast, this compound is an earlier-stage investigational compound with limited publicly available data. While its reported IC50 suggests activity against LSD1, further studies are required to fully understand its mechanism of action, cellular effects across various cancer models, and in vivo efficacy.
For researchers in the field of epigenetic drug discovery, ORY-1001 represents a benchmark clinical-stage LSD1 inhibitor. This compound, on the other hand, may serve as a tool compound for exploring novel aspects of LSD1 biology, particularly its role in immuno-oncology, given its reported effects on PD-L1.[5] Future comparative studies would benefit from head-to-head experiments evaluating these compounds in the same panel of cancer cell lines and in vivo models to provide a more direct assessment of their relative performance.
References
- 1. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Histone Demethylase LSD1 Activity/Inhibition Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 3. ascopubs.org [ascopubs.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Natural products as LSD1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocat.com [biocat.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LSD1 Inhibitors: Lsd1-IN-24 versus INCB059872
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, Lsd1-IN-24 and INCB059872. The objective is to present a comprehensive overview of their selectivity and biochemical profiles based on available experimental data, aiding researchers in making informed decisions for their discovery and development programs.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating chromatin structure, LSD1 influences the expression of genes involved in a multitude of cellular processes, including differentiation, proliferation, and stem cell biology. Its overexpression and aberrant activity have been implicated in various cancers, making it a compelling therapeutic target. LSD1 inhibitors aim to restore normal gene expression patterns in cancer cells, thereby impeding tumor growth and promoting differentiation.
Biochemical Potency and Selectivity Profile
A direct head-to-head comparison of the selectivity of this compound and INCB059872 is limited by the availability of comprehensive public data. However, by compiling available information, we can construct a comparative overview of their potency against LSD1 and discuss their selectivity in the context of other known LSD1 inhibitors.
| Compound | Target | IC50 | Selectivity Data | Mechanism of Action |
| This compound | LSD1 | 0.247 µM[1] | No comprehensive selectivity panel data is publicly available. | Not explicitly stated, presumed to be a direct inhibitor. |
| INCB059872 | LSD1 | 18 nM[2][3] | Described as a "selective" inhibitor.[2][4] Clinical trials were terminated due to a strategic business decision, with some reports citing safety and off-target effects.[5] Specific IC50 values against a panel of related enzymes (e.g., MAO-A, MAO-B, LSD2) are not readily available in the public domain. | Irreversible, forms a covalent adduct with the FAD cofactor.[2][6][7] |
Note: The lack of a standardized, publicly available selectivity panel for both compounds makes a direct and definitive comparison of their selectivity challenging. The data presented is based on available, albeit fragmented, sources.
Discussion on Selectivity
Selectivity is a critical attribute for any therapeutic agent, minimizing off-target effects and enhancing the therapeutic window. For LSD1 inhibitors, selectivity against the structurally related monoamine oxidases (MAO-A and MAO-B) is of particular importance due to the potential for neurological and cardiovascular side effects associated with non-selective MAO inhibition.
While specific selectivity data for this compound and INCB059872 is sparse, the field has seen the development of highly selective LSD1 inhibitors. For instance, ORY-1001 (Iadademstat) is reported to be a potent LSD1 inhibitor with an IC50 of less than 20 nM and exhibits high selectivity against related FAD-dependent aminoxidases[8][9][10][11][12]. Similarly, GSK2879552 is described as a selective and potent inhibitor of LSD1[2][13][14]. The development of such compounds underscores the feasibility of achieving high selectivity for LSD1.
The reported termination of INCB059872's clinical trials due to an unfavorable risk-benefit profile may suggest potential off-target activities or a narrow therapeutic index, which could be related to its selectivity profile[5]. Without direct comparative data, researchers should exercise caution and consider performing their own comprehensive selectivity profiling when evaluating these inhibitors.
Signaling Pathways Modulated by LSD1 Inhibition
LSD1 inhibition impacts multiple signaling pathways critical for cancer cell survival and proliferation. Understanding these pathways is crucial for identifying responsive tumor types and potential combination therapies.
Caption: LSD1 inhibition affects key oncogenic signaling pathways.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are methodologies for two common assays used to assess LSD1 inhibition.
Horseradish Peroxidase (HRP)-Coupled Assay
This assay quantitatively measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Principle: LSD1 demethylates its substrate (e.g., a histone H3 peptide), producing an aldehyde and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, leading to a detectable signal that is proportional to LSD1 activity.
Detailed Protocol:
-
Reagent Preparation:
-
LSD1 Assay Buffer: 50 mM sodium phosphate, pH 7.4.
-
LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer to the desired concentration (e.g., 38.5 nM).
-
Substrate: Dimethylated H3(1-21)K4 peptide substrate at a concentration corresponding to its Km value.
-
Inhibitor: this compound or INCB059872 serially diluted in DMSO.
-
Detection Mix: Amplex® Red and HRP in assay buffer, prepared according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black plate, add the LSD1 enzyme.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells and pre-incubate for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding the peptide substrate. The final DMSO concentration should be kept low (e.g., 0.5%).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate the detection by adding the Amplex® Red/HRP detection mix.
-
Incubate at room temperature for 5-15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 540 nm and emission at 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without LSD1).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the HRP-coupled LSD1 inhibition assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a highly sensitive, proximity-based assay that can be used to measure LSD1 activity.
Principle: This assay typically uses a biotinylated histone peptide substrate and a specific antibody that recognizes the demethylated product. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin labeled with an acceptor fluorophore (e.g., XL665) is used to bind the biotinylated peptide. When LSD1 is active, it demethylates the substrate, allowing the antibody to bind. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation.
Detailed Protocol:
-
Reagent Preparation:
-
HTRF Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
-
LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer (e.g., 0.45 nM).
-
Substrate Mix: Biotinylated monomethyl H3(1-21)K4 peptide substrate and flavin adenine dinucleotide (FAD) in assay buffer.
-
Inhibitor: this compound or INCB059872 serially diluted in DMSO.
-
Detection Reagents: Europium cryptate-labeled anti-demethylated H3K4 antibody and streptavidin-XL665.
-
-
Assay Procedure:
-
In a 384-well white plate, add the LSD1 enzyme.
-
Add the serially diluted inhibitor or DMSO and pre-incubate for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding the substrate mix.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value using a four-parameter logistic dose-response curve.
-
Conclusion
Both this compound and INCB059872 are inhibitors of the epigenetic modifier LSD1, with INCB059872 demonstrating higher potency in biochemical assays. However, a comprehensive and direct comparison of their selectivity profiles is currently hampered by the lack of publicly available data. The termination of clinical development for INCB059872 raises questions about its overall therapeutic window, which may be influenced by its selectivity. Researchers are encouraged to conduct their own side-by-side comparisons using standardized assays, such as the HRP-coupled or HTRF assays detailed in this guide, to generate the data necessary for an informed selection of the most appropriate tool compound for their specific research needs. The continued development of highly potent and selective LSD1 inhibitors remains a promising avenue for cancer therapy.
References
- 1. inhibition ic50 values: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. oryzon.com [oryzon.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. GSK2879552 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating Lsd1-IN-24 On-Target Effects: A Comparative Guide with LSD1 siRNA
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of Lsd1-IN-24, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, with the established genetic knockdown approach of LSD1 small interfering RNA (siRNA). By presenting key experimental data and detailed protocols, this document serves as a resource for validating the on-target effects of this compound.
LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), generally leading to gene repression. It can also demethylate H3K9me1/2, acting as a transcriptional co-activator. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.
This guide will delve into the experimental evidence demonstrating that the pharmacological inhibition of LSD1 by this compound phenocopies the effects of genetic knockdown of LSD1 via siRNA. We will explore the impact on cell viability, the expression of LSD1 target genes, and the global levels of the H3K4me2 epigenetic mark.
Comparative Analysis of this compound and LSD1 siRNA
To objectively assess the on-target effects of this compound, its performance is compared against LSD1 siRNA across several key cellular and molecular assays.
Cell Viability
Both pharmacological inhibition and genetic knockdown of LSD1 are expected to reduce the proliferation of cancer cells that are dependent on its activity.
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | Acute Myeloid Leukemia (AML) cells | MTT Assay | Dose-dependent decrease in cell viability | [1] |
| LSD1 siRNA | Papillary thyroid carcinoma K1 cells | CCK-8 Assay | Significant decrease in cell proliferation at 24, 48, and 72 hours | [2] |
| LSD1 siRNA | Non-small cell lung cancer H460 cells | MTS Assay | Decreased cell proliferation | [3] |
| LSD1 siRNA | Neural Stem Cells | BrdU labeling | Markedly inhibited cell proliferation | [4] |
Target Gene Expression
LSD1 regulates the expression of a variety of genes involved in cell differentiation and proliferation. Inhibition of LSD1, either by a small molecule inhibitor or by siRNA, is expected to alter the expression of these target genes.
| Treatment | Cell Line | Target Gene | Assay | Result | Reference |
| LSD1 Inhibitor (GSK-LSD1) | Epidermal Progenitors | NOTCH3, GRHL3 | RNA-seq | Upregulation of gene expression | [5] |
| LSD1 siRNA | Neural Stem Cells | p21, pten | RT-PCR | Induced gene expression | [4] |
| LSD1 siRNA | HCT116 cells | SFRP1, SFRP4, SFRP5, GATA5 | RT-PCR | Re-expression of silenced genes | [6] |
| LSD1 siRNA | THP-1 (leukemia cells) | CD11b, CD86 | ChIP-qPCR | Increased expression | [7] |
Histone H3K4me2 Levels
As a primary enzymatic function of LSD1 is the demethylation of H3K4me2, its inhibition should lead to an increase in the global levels of this histone mark.
| Treatment | Cell Line | Assay | Result | Reference |
| LSD1 Inhibitor (GSK-LSD1) | Epidermal Progenitors | ChIP-seq | Global increase in H3K4 dimethylation | [5] |
| LSD1 Inhibitor (TCP) | Mouse Retinal Explants | Western Blot | No significant change in global H3K4me2 levels, but increased accumulation at specific gene promoters | [8] |
| LSD1 siRNA | Neural Stem Cells | ChIP Assay | Increased H3K4me2 levels on p21 and pten promoters | [4] |
| LSD1 siRNA | HCT116 cells | ChIP Analysis | Increased H3K4me2 at the promoters of target genes | [6] |
| LSD1 Knockdown | THP-1 cells | Western Blot | No change in global H3K4me2 levels | [7] |
Note: While some studies show a global increase in H3K4me2 upon LSD1 inhibition, others report changes primarily at specific gene promoters. This highlights the context-dependent nature of LSD1 function.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
LSD1 siRNA Transfection and Western Blot Analysis
Objective: To knockdown LSD1 expression using siRNA and confirm the knockdown efficiency by Western Blot.
Protocol:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with FBS. Incubate at 37°C in a CO2 incubator until the cells are 60-80% confluent (typically 18-24 hours).[9]
-
siRNA Preparation:
-
Resuspend lyophilized LSD1 siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 10 µM.[10]
-
For each transfection, prepare two solutions:
-
-
Transfection:
-
Add Solution A to Solution B and mix gently by pipetting. Incubate the mixture for 15-45 minutes at room temperature.[9]
-
Wash the cells once with 2 ml of siRNA Transfection Medium.[9]
-
Aspirate the medium and add the siRNA-transfection reagent mixture to the cells.[9]
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[9]
-
After incubation, add 1 ml of normal growth medium containing 2x the normal concentration of serum and antibiotics.
-
Incubate for an additional 18-24 hours before analysis.
-
-
Western Blot Analysis:
-
Wash cells once with PBS and lyse in 300 µl of 1x electrophoresis sample buffer.[9]
-
Sonicate the lysate on ice if necessary.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LSD1 overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound or LSD1 siRNA on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µl of culture medium.
-
Treatment:
-
This compound: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
LSD1 siRNA: Transfect cells with LSD1 siRNA or a control siRNA as described in the previous protocol, but in a 96-well format.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[11]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12][13]
Visualizing LSD1's Role: Signaling Pathways and Experimental Workflow
To further illustrate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: LSD1's dual role in transcriptional regulation and its influence on key signaling pathways.
Caption: Experimental workflow for validating the on-target effects of this compound against LSD1 siRNA.
References
- 1. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of LSD1 suppresses the proliferation, tumorigenicity and invasion of papillary thyroid carcinoma K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Over-Expression of LSD1 Promotes Proliferation, Migration and Invasion in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase LSD1 Regulates Neural Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Comparative Guide to LSD1 Inhibition: Evaluating Rescue Experiments with LSD1 Overexpression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on evaluating the specificity of their action through rescue experiments involving the overexpression of LSD1. The data presented herein is intended to assist researchers in the selection and application of LSD1 inhibitors for preclinical and clinical studies.
Introduction to LSD1 Inhibition and Rescue Experiments
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in tumorigenesis and is a promising target for cancer therapy.[1] Overexpression of LSD1 has been observed in various cancers and is often associated with poor prognosis.[2] LSD1 inhibitors are a class of therapeutic agents designed to block the enzymatic activity of LSD1, leading to the re-expression of tumor suppressor genes and the inhibition of cancer cell growth.
To validate that the cytotoxic effects of a small molecule inhibitor are specifically due to its interaction with the intended target, a "rescue" experiment is often performed. In the context of LSD1 inhibitors, this involves treating cancer cells with the inhibitor to induce a phenotype (e.g., decreased cell viability), and then overexpressing the target protein, LSD1, to see if the phenotype is reversed or "rescued." A successful rescue provides strong evidence that the inhibitor's primary mechanism of action is through the inhibition of LSD1.
This guide will focus on the available data from such rescue experiments and compare the performance of different LSD1 inhibitors. While specific data for a compound denoted as "Lsd1-IN-24" is not publicly available, we will present findings from studies on other well-characterized LSD1 inhibitors, such as SP2509 and GSK2879552, which serve as important reference compounds in the field.
Comparative Performance of LSD1 Inhibitors
The efficacy of LSD1 inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values for two prominent LSD1 inhibitors, SP2509 and GSK2879552.
Table 1: Comparative IC50 Values of LSD1 Inhibitor SP2509 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Y79 | Retinoblastoma | 1.22 (48h), 0.47 (72h) | --INVALID-LINK-- |
| Weri-RB1 | Retinoblastoma | 0.73 (48h), 0.24 (72h) | --INVALID-LINK-- |
| Renal Carcinoma (Caki) | Kidney Cancer | Not specified | --INVALID-LINK-- |
| Glioma (U87MG) | Brain Cancer | Not specified | --INVALID-LINK-- |
Table 2: Comparative IC50 Values of LSD1 Inhibitor GSK2879552 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SCLC cell lines (9/28) | Small Cell Lung Cancer | Varies | --INVALID-LINK-- |
| AML cell lines (20/29) | Acute Myeloid Leukemia | Varies | --INVALID-LINK-- |
| NCI-H526 | Small Cell Lung Cancer | Not specified | --INVALID-LINK-- |
| NCI-H1417 | Small Cell Lung Cancer | Not specified | --INVALID-LINK-- |
LSD1 Overexpression Rescue Experiments: Evidence and Interpretation
Rescue experiments are pivotal in confirming the on-target activity of an inhibitor. In the context of multiple myeloma, it has been demonstrated that the sensitivity to the proteasome inhibitor carfilzomib is modulated by LSD1. Crucially, rescue experiments have shown that a full-length, catalytically active LSD1 protein is necessary to reverse the effects of LSD1 inhibition on carfilzomib sensitivity. In these experiments, catalytically inactive or N-terminally truncated forms of LSD1 failed to rescue cell viability, confirming that the enzymatic activity and structural integrity of LSD1 are essential for its function in this context.[2][3]
While detailed quantitative data from these specific rescue experiments are not available in the public domain, the qualitative results strongly support the specific mechanism of action of the LSD1 inhibitors used in those studies.
Experimental Protocols
Below are generalized protocols for key experiments cited in this guide.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
LSD1 Overexpression and Rescue Experiment
-
Plasmid Preparation: Obtain or construct an expression vector containing the full-length human LSD1 cDNA. As controls, prepare vectors for a catalytically inactive mutant (e.g., K661A) and an empty vector.
-
Cell Transfection:
-
Seed the target cancer cells in 6-well plates.
-
On the following day, transfect the cells with the LSD1 expression vector, the catalytically inactive mutant, or the empty vector using a suitable transfection reagent (e.g., Lipofectamine).
-
Allow the cells to express the protein for 24-48 hours.
-
-
Inhibitor Treatment and Viability Assay:
-
Following transfection, treat the cells with the LSD1 inhibitor at a concentration known to cause significant cell death (e.g., 2x IC50).
-
After the desired treatment duration, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the extent of rescue.
-
-
Western Blot Analysis: Lyse a parallel set of transfected cells to confirm the overexpression of the respective LSD1 constructs via Western blotting using an anti-LSD1 antibody.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving LSD1 and a typical workflow for an LSD1 overexpression rescue experiment.
Caption: LSD1 interacts with key signaling pathways involved in cancer progression, including the Wnt/β-catenin and PI3K/AKT pathways.
Caption: Experimental workflow for an LSD1 overexpression rescue experiment to validate inhibitor specificity.
Conclusion
The validation of on-target activity through rescue experiments is a critical step in the development of specific and effective LSD1 inhibitors. While direct quantitative data for rescue experiments with every LSD1 inhibitor is not always available, the qualitative evidence from key studies confirms the necessity of a functional LSD1 protein for the observed cellular phenotypes. The comparative IC50 data provides a valuable resource for selecting appropriate inhibitors for further investigation. The signaling pathway and workflow diagrams offer a visual guide to the complex roles of LSD1 in cancer and the experimental approaches used to study its inhibitors. This guide serves as a foundational resource for researchers aiming to advance the development of novel cancer therapies targeting LSD1.
References
Lsd1-IN-24 and its Selectivity Profile: A Comparative Guide for Researchers
LSD1, a flavin-dependent amine oxidase, shares structural and mechanistic similarities with other amine oxidases, most notably Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1] This homology presents a significant challenge in the development of highly selective LSD1 inhibitors, as cross-reactivity with MAOs can lead to undesired side effects. The majority of potent LSD1 inhibitors are derivatives of tranylcypromine, a known MAO inhibitor.[2][3][4] Consequently, a thorough assessment of an LSD1 inhibitor's activity against these related enzymes is a critical step in its preclinical evaluation.
Comparative Selectivity of LSD1 Inhibitors
To illustrate the typical selectivity profiles of LSD1 inhibitors, the following table summarizes the inhibitory concentrations (IC50) of several representative compounds against LSD1, MAO-A, and MAO-B. This data, compiled from various studies, showcases the range of selectivity that has been achieved through medicinal chemistry efforts.
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD1 vs. MAO-A) | Selectivity (LSD1 vs. MAO-B) |
| Tranylcypromine (TCP) | ~200,000 | ~2,000 | ~2,000 | ~0.01 | ~0.01 |
| ORY-1001 | 18 | >100,000 | >100,000 | >5555 | >5555 |
| GSK2879552 | 16 | 38,000 | 180,000 | 2375 | 11250 |
| Compound 1e | Low nM | >100,000 | >100,000 | High | High |
| Compound 3a | Low nM | >100,000 | >100,000 | High | High |
Note: The IC50 values are approximate and can vary depending on the assay conditions. Data for compounds 1e and 3a indicate high selectivity without specifying precise IC50 values against MAOs in the referenced literature.[2]
The data clearly demonstrates the successful development of LSD1 inhibitors with significantly improved selectivity over the parent compound, tranylcypromine. For instance, ORY-1001 and GSK2879552 exhibit remarkable selectivity for LSD1, with IC50 values against MAO-A and MAO-B that are several orders of magnitude higher. This enhanced selectivity is a key objective in the design of next-generation LSD1 inhibitors to minimize off-target effects.
Experimental Protocols for Assessing Demethylase Cross-Reactivity
The determination of an inhibitor's selectivity profile relies on robust and standardized biochemical assays. The following outlines a common experimental workflow for assessing the cross-reactivity of an LSD1 inhibitor.
In Vitro Demethylase Inhibition Assay (Amplex Red-Coupled Assay)
This is a widely used method to measure the activity of amine oxidases, including LSD1, MAO-A, and MAO-B. The assay relies on the detection of hydrogen peroxide (H2O2), a byproduct of the demethylation reaction.
Principle: The demethylation of a substrate by the enzyme generates H2O2. In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the highly fluorescent compound resorufin, which can be quantified.
Materials:
-
Recombinant human LSD1, MAO-A, and MAO-B enzymes
-
Dimethylated histone H3 peptide (for LSD1) or specific substrates for MAO-A and MAO-B (e.g., kynuramine)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., Lsd1-IN-24) and control inhibitors
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the assay buffer, the respective enzyme (LSD1, MAO-A, or MAO-B), and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate (e.g., H3K4me2 peptide for LSD1).
-
Simultaneously, add the Amplex Red/HRP detection reagent.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).
Signaling Pathway Context
LSD1 functions within a larger network of epigenetic regulation. Its primary role is to demethylate mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 generally acts as a transcriptional repressor. Understanding this context is crucial for interpreting the downstream cellular effects of LSD1 inhibition.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors in Primary Patient-Derived Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The lysine-specific demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology. Its role in regulating gene expression through histone demethylation is pivotal in the proliferation and differentiation of cancer cells. Consequently, a number of small molecule inhibitors targeting LSD1 have entered clinical development. This guide provides a comparative overview of the validation of several clinical-stage LSD1 inhibitors in primary patient-derived cells, offering insights into their preclinical efficacy and mechanism of action. While the focus of this guide is on inhibitors with publicly available data in these relevant models, it is important to note that specific validation data for Lsd1-IN-24 in primary patient-derived cells was not identified in the public domain at the time of this review.
Introduction to LSD1 and its Role in Cancer
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By modulating these key histone marks, LSD1 plays a crucial role in transcriptional regulation. In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and promoting the expression of oncogenes.[1] Inhibition of LSD1 has been shown to induce differentiation, inhibit proliferation, and trigger apoptosis in various cancer models, making it an attractive strategy for cancer therapy.[2]
LSD1 Signaling Pathway
LSD1 functions within large multi-protein complexes, such as the CoREST and NuRD complexes, to regulate gene expression. Its activity is intertwined with other epigenetic modifiers and transcription factors, influencing key cellular processes.
Caption: LSD1 removes methyl groups from histone H3, influencing gene expression and promoting cancer cell proliferation.
Comparison of Clinical-Stage LSD1 Inhibitors in Patient-Derived Models
Several LSD1 inhibitors have advanced to clinical trials, and preclinical data in patient-derived models provide valuable insights into their potential efficacy. This section compares the performance of prominent LSD1 inhibitors in primary patient-derived cells and patient-derived xenograft (PDX) models.
| Inhibitor | Cancer Type | Model | Key Findings | Reference |
| Iadademstat (ORY-1001) | Breast Cancer | Patient-Derived Xenograft (PDX) | Significantly reduced mammosphere formation in a multidrug-resistant luminal-B breast cancer PDX.[2][3] | [2][3] |
| Bomedemstat (IMG-7289) | Essential Thrombocythemia | Patient Samples | Reduced the proportion of homozygous driver mutant cells in the majority of patients.[4] | [4] |
| GSK2879552 | Acute Myeloid Leukemia (AML) | Primary Patient Samples | Inhibited blast colony formation in 12 out of 14 AML patient samples.[5] Induced markers of differentiation in a subset of patients with relapsed/refractory AML.[6] | [5][6] |
| INCB059872 | Acute Myeloid Leukemia (AML) | Primary Patient Sample (ex vivo) | Caused a shift in gene expression associated with GFI1/GFI1B regulation in a patient who responded to therapy.[7][8] | [7][8] |
| CC-90011 (Pulrodemstat) | Small Cell Lung Cancer (SCLC) | Patient-Derived Xenograft (PDX) | Demonstrated antitumor efficacy in SCLC PDX models.[9][10][11] | [9][10][11] |
| Seclidemstat (SP-2577) | Fusion-Positive Sarcomas | Cell lines from patient tumors | Showed potent cytotoxicity against various FET-rearranged and other fusion-positive sarcoma cell lines. |
Experimental Protocols for Validation in Primary Patient-Derived Cells
The validation of LSD1 inhibitors in primary patient-derived cells involves a series of in vitro assays to assess their biological effects. Below are detailed methodologies for key experiments.
Experimental Workflow
Caption: Workflow for validating LSD1 inhibitors in primary patient-derived cells.
Cell Viability Assay
-
Objective: To determine the effect of LSD1 inhibitors on the viability of primary cancer cells.
-
Method:
-
Isolate primary cancer cells from patient samples (e.g., bone marrow aspirates for AML).
-
Plate cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Treat cells with a range of concentrations of the LSD1 inhibitor or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Colony Formation Assay
-
Objective: To assess the effect of LSD1 inhibitors on the self-renewal capacity of cancer stem/progenitor cells.
-
Method:
-
Prepare a semi-solid medium (e.g., MethoCult™) containing the desired cytokines.
-
Plate primary cancer cells at a low density (e.g., 1 x 10^3 to 1 x 10^4 cells/mL) in the semi-solid medium containing various concentrations of the LSD1 inhibitor or vehicle control.
-
Incubate the plates for 10-14 days in a humidified incubator.
-
Count the number of colonies (defined as clusters of >40 cells) under a microscope.
-
Compare the number of colonies in treated versus control wells.
-
Flow Cytometry for Differentiation Markers
-
Objective: To evaluate the ability of LSD1 inhibitors to induce differentiation of cancer cells (e.g., in AML).
-
Method:
-
Treat primary AML cells with the LSD1 inhibitor or vehicle control for a specified duration (e.g., 3-6 days).
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently-conjugated antibodies against myeloid differentiation markers such as CD11b and CD86.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of cells expressing the differentiation markers using appropriate software (e.g., FlowJo).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To measure changes in the expression of LSD1 target genes and other relevant genes upon inhibitor treatment.
-
Method:
-
Treat primary cancer cells with the LSD1 inhibitor or vehicle control.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for the genes of interest.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in gene expression in treated versus control cells using the ΔΔCt method.[8]
-
Conclusion
The preclinical data available for several clinical-stage LSD1 inhibitors demonstrate their potential as therapeutic agents in various cancers, including those of hematological and solid tumor origin. Validation studies in primary patient-derived cells and PDX models are crucial for understanding the clinical translatability of these compounds. While direct comparative data for this compound in these models is currently lacking in the public domain, the information gathered on other inhibitors such as iadademstat, bomedemstat, GSK2879552, INCB059872, CC-90011, and seclidemstat provides a strong rationale for the continued development of this class of epigenetic drugs. Further research and clinical trials will be essential to fully elucidate the therapeutic potential and optimal application of LSD1 inhibitors in oncology.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. frontiersin.org [frontiersin.org]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Target Engagement of LSD1 Inhibitors: Lsd1-IN-24, Iadademstat (ORY-1001), and Seclidemstat (SP-2577)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular target engagement of a novel LSD1 inhibitor, Lsd1-IN-24, with two clinical-stage alternatives: the covalent inhibitor Iadademstat (ORY-1001) and the non-covalent inhibitor Seclidemstat (SP-2577). Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, is a promising therapeutic target in oncology. Validating that a compound successfully engages with its intended target within a cellular context is a critical step in drug development. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in selecting and utilizing these compounds.
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of this compound, Iadademstat (ORY-1001), and Seclidemstat (SP-2577), providing a clear comparison of their potency and effects on cellular markers of LSD1 inhibition.
Table 1: In Vitro and Cellular Potency of LSD1 Inhibitors
| Compound | Type | Target | IC50 (in vitro) | Cellular Potency (EC50) | Cell Line | Reference |
| This compound | Reversible | LSD1 | 0.247 µM | Not Reported | - | [1][2] |
| Iadademstat (ORY-1001) | Covalent | LSD1 | <20 nM | <1 nM (differentiation) | AML cells | [3][4] |
| Seclidemstat (SP-2577) | Non-covalent | LSD1 | 13 nM (Ki = 31 nM) | 13 nM - 2.8 µM (proliferation) | Various sarcoma and ovarian cancer cell lines | [5] |
Table 2: Cellular Target Engagement Markers
| Compound | Cell Line | Biomarker | Effect | Concentration | Time Point | Reference |
| This compound | BGC-823 (gastric cancer) | H3K4me1/2 | Increased levels | 0-20 µM | 5 days | [1] |
| This compound | BGC-823, MFC (gastric cancer) | PD-L1 | Decreased expression | 0-20 µM | 5 days | [1] |
| Iadademstat (ORY-1001) | THP-1 (AML) | H3K4me2 | Time and dose-dependent accumulation | Not specified | Not specified | [4] |
| Iadademstat (ORY-1001) | MLL-AF9 cells | CD11b | Time and dose-dependent induction | Not specified | Not specified | [6] |
| Seclidemstat (SP-2577) | SCCOHT COV 434 (ovarian cancer) | PD-L1 | Promoted expression | 3 µM | 72 hours | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for validating target engagement, the following diagrams have been generated using the Graphviz DOT language.
Caption: LSD1 Signaling Pathway and Inhibition.
References
- 1. Phenothiazine-Based LSD1 Inhibitor Promotes T-Cell Killing Response of Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Independent Validation of Lsd1-IN-24: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the LSD1 inhibitor Lsd1-IN-24, also known as compound 3s, with related compounds, supported by experimental data from its primary publication. This document summarizes key findings, presents detailed experimental protocols, and visualizes relevant biological pathways to facilitate independent validation and further research.
Comparative Efficacy of this compound and Analogues
This compound has been identified as a potent inhibitor of Lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a promising target in cancer therapy. In its initial publication, this compound (compound 3s) demonstrated superior inhibitory activity compared to its parent compound, chlorpromazine, and other synthesized analogues. The in vitro enzymatic assay revealed an IC50 value of 0.247 µM for this compound.[1][2][3]
The following table summarizes the LSD1 inhibitory activities of this compound and a selection of its analogues as reported in "Phenothiazine-Based LSD1 Inhibitor Promotes T-Cell Killing Response of Gastric Cancer Cells."
| Compound | Structure | IC50 (µM) |
| Chlorpromazine | (Structure as in publication) | 5.135[2][3] |
| This compound (3s) | (Structure as in publication) | 0.247 [1][2][3] |
| Compound 3a | (Structure as in publication) | >10 |
| Compound 3b | (Structure as in publication) | 2.891 |
| Compound 3h | (Structure as in publication) | 0.899 |
| Compound 3l | (Structure as in publication) | 0.532 |
Cellular Activity and Anti-Tumor Effects
In cellular assays, this compound was shown to effectively suppress the proliferation of BGC-823 and MFC gastric cancer cell lines. Furthermore, treatment with this compound led to a dose-dependent decrease in the expression of Programmed Death-Ligand 1 (PD-L1) in these cells, which is a crucial mechanism for tumors to evade the immune system. This reduction in PD-L1 levels was associated with an enhanced T-cell killing response against the cancer cells.[1][2][3]
An in vivo study using a mouse xenograft model with MFC cells further validated the anti-tumor effects of this compound. Oral administration of the compound resulted in a significant reduction in tumor growth without notable toxicity to the animals.[1][2]
Experimental Protocols
For researchers seeking to validate these findings, the following are summaries of the key experimental methodologies described in the primary publication.
LSD1 Enzymatic Assay
The inhibitory activity of the compounds against LSD1 was determined using a horseradish peroxidase (HRP)-coupled enzymatic assay. The reaction mixture contained recombinant human LSD1 protein, the respective inhibitor compound at varying concentrations, and a substrate peptide. The enzymatic reaction was initiated by the addition of the substrate and incubated at 37°C. The production of hydrogen peroxide, a byproduct of the demethylation reaction, was measured by the oxidation of Amplex Red in the presence of HRP, leading to the fluorescent product resorufin. Fluorescence was monitored at an excitation of 535 nm and an emission of 590 nm. IC50 values were calculated by fitting the dose-response curves using GraphPad Prism software.
Cell Lines and Culture
Human gastric cancer cell line BGC-823 and mouse forestomach carcinoma cell line MFC were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
BGC-823 and MFC cells were treated with this compound for the indicated times and concentrations. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against LSD1, PD-L1, and GAPDH (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
T-cell Killing Assay
BGC-823 or MFC cells were seeded in 96-well plates and treated with this compound. Activated human peripheral blood mononuclear cells (PBMCs) were then co-cultured with the cancer cells at a specific effector-to-target ratio. After a 24-hour incubation, the viability of the cancer cells was assessed using a CCK-8 assay.
In Vivo Xenograft Model
Immunocompetent mice were subcutaneously inoculated with MFC cells. Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. This compound was administered daily via oral gavage. Tumor volume and body weight were measured regularly. At the end of the study, the tumors were excised, weighed, and processed for further analysis.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: LSD1-mediated demethylation of H3K4me2 leads to transcriptional repression of genes that may regulate PD-L1 expression. This compound inhibits LSD1, leading to decreased PD-L1 on the tumor cell surface and enhanced T-cell mediated killing.
Caption: The experimental workflow for the validation of this compound's activity, progressing from in vitro enzymatic and cellular assays to in vivo xenograft models.
References
Safety Operating Guide
Navigating the Safe Disposal of Lsd1-IN-24 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Lsd1-IN-24, a selective lysine-specific demethylase 1 (LSD1) inhibitor. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this compound, the following best practices for the disposal of hazardous chemical waste in a laboratory environment should be strictly adhered to.
I. Hazard Assessment and Waste Identification
Before beginning any disposal process, it is crucial to treat this compound as a hazardous chemical. As a small molecule inhibitor, it may possess toxicological properties that are not yet fully characterized. Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be handled as hazardous waste.
Key Principles for Handling this compound Waste:
-
Do not dispose of down the drain: Never pour this compound solutions or contaminated liquids into the sink.
-
Do not discard in regular trash: Solid waste, including contaminated gloves, pipette tips, and empty vials, should not be placed in the general waste.
-
Avoid evaporation in a fume hood: This is not an acceptable method of disposal for volatile or non-volatile chemical waste.
II. Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for the safe segregation, containment, and labeling of this compound waste, leading to its final disposal through your institution's hazardous waste management program.
1. Waste Segregation:
Proper segregation is the first step to ensure safe disposal. This compound waste should be categorized and collected at the point of generation.
-
Solid Waste: This category includes, but is not limited to:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies like pipette tips, microfuge tubes, and weighing paper.
-
-
Liquid Waste: This includes:
-
Solutions containing this compound (e.g., in DMSO or other solvents).
-
Contaminated buffers or media.
-
-
Sharps Waste:
-
Needles and syringes used for dissolving or administering this compound.
-
2. Waste Containment:
The choice of waste container is critical to prevent leaks and ensure the safety of laboratory personnel and waste handlers.
-
Solid Waste:
-
Collect in a designated, leak-proof container with a secure lid. The container should be clearly labeled as "Hazardous Waste."
-
For bulky items, a durable, lined cardboard box specifically designed for lab waste can be used.
-
-
Liquid Waste:
-
Use a chemically compatible, non-reactive container with a screw-top cap. Glass or high-density polyethylene (HDPE) bottles are often suitable.
-
The original chemical container can be an excellent choice for waste collection.
-
Ensure the container is in good condition, with no cracks or deterioration.
-
-
Sharps Waste:
-
All sharps must be placed in a designated, puncture-proof sharps container.
-
3. Labeling of Hazardous Waste:
Accurate and clear labeling is a legal requirement and essential for safety. All this compound waste containers must be labeled with the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The CAS Number: 4734-59-2 .
-
An indication of the hazards (e.g., "Toxic," "Caution: Research Chemical, Toxicity Not Fully Known").
-
The composition of the waste, including all solvents and their approximate concentrations.
-
The date when waste was first added to the container (the "accumulation start date").
-
The name and contact information of the generating laboratory or researcher.
4. Storage of Hazardous Waste:
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Store waste containers in a secondary containment bin to prevent spills.
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.
-
Keep waste containers securely closed except when adding waste.
5. Disposal Through Institutional Channels:
The final step is to arrange for the pickup and disposal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not move hazardous waste outside of your laboratory. Trained EHS personnel should handle the transportation of waste from the SAA.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the key decision-making and operational steps.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
Caption: Essential Elements of a Hazardous Waste Label for this compound.
Personal protective equipment for handling Lsd1-IN-24
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Lsd1-IN-24. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Summary and Chemical Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for a closely related compound, LSD1-IN-23, indicates potential hazards.[1] this compound should be handled with care, assuming a similar toxicological profile.
GHS Classification (inferred from LSD1-IN-23):
-
Acute toxicity, Oral (Category 4)[1]
-
Acute aquatic toxicity (Category 1)[1]
-
Chronic aquatic toxicity (Category 1)[1]
Hazard Statements (inferred from LSD1-IN-23):
This compound is a selective Lysine-Specific Demethylase 1 (LSD1) inhibitor with an IC50 of 0.247 μM.[2] It is used in cancer research to mediate the expression of PD-L1 and enhance T cell killing response.[2]
| Property | Information | Source |
| IC50 | 0.247 μM | [2] |
| Storage (Powder) | -20°C | [1] |
| Storage (in solvent) | -80°C | [1][2] |
| Stock Solution Stability | 6 months at -80°C, 1 month at -20°C | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE program is crucial to protect from potential hazards.[3] The following PPE is recommended for handling this compound.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is required when there is a significant risk of splashes. | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | ASTM F739 |
| Body Protection | Laboratory coat. Disposable gowns or coveralls should be considered for larger quantities or when there is a risk of significant contamination. | |
| Respiratory Protection | Not generally required for small quantities handled with adequate engineering controls. Use a NIOSH-approved respirator with an appropriate cartridge if aerosols may be generated or if working outside of a ventilated enclosure. |
Operational Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
-
Store the powdered form at -20°C and solutions at -80°C.[1][2]
2. Handling and Solution Preparation:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood or other ventilated enclosure.
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
For a 2.5 mg/mL solution, a suggested protocol is to add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix, and finally add 450 μL of saline.[2]
3. Spill Management:
-
Small Spills:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material in a sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill and follow the procedure for small spills.
-
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Collect spillage as it is very toxic to aquatic life.[1]
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
Eye Contact: Remove contact lenses, if present and easy to do. Flush eyes immediately with large amounts of water. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
